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  • Product: N-(prop-2-yn-1-yl)propanamide
  • CAS: 18327-35-0

Core Science & Biosynthesis

Foundational

Synthesis and Applications of N-(prop-2-yn-1-yl)propanamide: A Comprehensive Technical Guide

Executive Summary N-(prop-2-yn-1-yl)propanamide (also known as N-propargylpropionamide) is a highly versatile aliphatic alkyne used extensively as a building block in organic synthesis, molecular hybridization, and bioco...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(prop-2-yn-1-yl)propanamide (also known as N-propargylpropionamide) is a highly versatile aliphatic alkyne used extensively as a building block in organic synthesis, molecular hybridization, and bioconjugation. Featuring a terminal alkyne and a stable amide linkage, it serves as a premier substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This technical guide details the mechanistic rationale, self-validating synthetic protocols, and downstream applications of this critical intermediate.

Physicochemical Profiling

Understanding the physical and chemical properties of N-(prop-2-yn-1-yl)propanamide is essential for predicting its behavior during synthesis, purification, and downstream biological assays ()[1]. The molecule features a polar amide core flanked by a hydrophobic ethyl group and a highly reactive terminal alkyne.

Table 1: Physicochemical Properties of N-(prop-2-yn-1-yl)propanamide

PropertyValueClinical/Synthetic Relevance
Molecular Formula C6H9NOStandard aliphatic amide
Molecular Weight 111.14 g/mol Low molecular weight, high atom economy in conjugations
XLogP3 0.1Highly water-soluble, ideal for aqueous click chemistry
Topological Polar Surface Area 29.1 ŲGood membrane permeability for intracellular targeting
CAS Number 18327-35-0Primary identifier for commercial sourcing

Mechanistic Rationale & Reaction Design

The synthesis of N-(prop-2-yn-1-yl)propanamide is achieved via a nucleophilic acyl substitution reaction between propargylamine and propionyl chloride.

Causality in Reagent Selection:

  • Electrophile (Propionyl Chloride): Chosen over propionic acid to bypass the need for expensive peptide coupling reagents (e.g., EDC/NHS or HATU). The acyl chloride is highly reactive and drives the reaction to completion rapidly ()[2].

  • Acid Scavenger (Triethylamine - TEA): The reaction generates equimolar amounts of hydrogen chloride (HCl). Without a non-nucleophilic base like TEA, the HCl would protonate the basic propargylamine (pKa ~8.3), rendering it non-nucleophilic and stalling the reaction at 50% conversion.

  • Solvent (Anhydrous Dichloromethane - DCM): Moisture must be strictly excluded to prevent the competitive hydrolysis of propionyl chloride into propionic acid. DCM provides excellent solubility for all reagents and intermediates.

  • Temperature Control (0 °C to Room Temperature): The initial nucleophilic attack is highly exothermic. Starting the reaction at 0 °C suppresses unwanted side reactions, such as ketene formation or poly-acylation, ensuring high regioselectivity.

Synthesis Propargylamine Propargylamine (Nucleophile) Reaction Amidation Reaction Anhydrous DCM, TEA, 0°C -> RT Propargylamine->Reaction PropionylChloride Propionyl Chloride (Electrophile) PropionylChloride->Reaction Workup Aqueous Workup 1M HCl, NaHCO3, Brine Reaction->Workup TLC Confirms Completion Product N-(prop-2-yn-1-yl)propanamide (Target Product) Workup->Product Organic Layer Evaporation

Workflow for the synthesis of N-(prop-2-yn-1-yl)propanamide via nucleophilic acyl substitution.

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following protocol incorporates built-in validation steps (TLC monitoring and specific phase separations) to confirm success at each stage.

Table 2: Reaction Optimization Parameters

ParameterStandard ConditionRationaleExpected Outcome
Temperature 0 °C to RTControls exothermicityMinimizes degradation/side products
Base Triethylamine (1.2 eq)Scavenges HCl byproductMaintains amine nucleophilicity
Solvent Anhydrous DCMSolubilizes reagents, inertPrevents acyl chloride hydrolysis
Atmosphere Nitrogen/ArgonExcludes atmospheric moistureHigh yield (>85%)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush with inert gas (Nitrogen or Argon).

  • Amine Solution: Add propargylamine (1.0 eq, 10 mmol) and triethylamine (1.2 eq, 12 mmol) to 20 mL of anhydrous DCM. Stir the mixture and cool to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve propionyl chloride (1.1 eq, 11 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes. Self-Validation: The formation of a white precipitate (triethylammonium chloride) immediately confirms that the acylation is occurring and HCl is being successfully scavenged ()[2].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • In-Process Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a 50% Ethyl Acetate/Hexane solvent system. Self-Validation: The starting propargylamine will stain strongly with ninhydrin (primary amine), while the product will be ninhydrin-negative but will stain yellow/brown with KMnO4 due to the terminal alkyne. Complete disappearance of the ninhydrin-active spot indicates reaction completion.

  • Quenching and Workup: Quench the reaction by adding 15 mL of saturated aqueous NaHCO3. Transfer to a separatory funnel.

    • Wash 1: Extract with 1M HCl (15 mL) to remove unreacted propargylamine and excess triethylamine.

    • Wash 2: Extract with saturated NaHCO3 (15 mL) to neutralize any remaining acidic species.

    • Wash 3: Wash with brine (15 mL) to draw water out of the organic layer.

  • Isolation: Collect the organic (bottom) layer, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator. The product is typically obtained as a pale yellow to colorless oil that may crystallize upon standing.

Downstream Applications: Bioorthogonal Click Chemistry

The primary utility of N-(prop-2-yn-1-yl)propanamide lies in its terminal alkyne, which acts as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) ()[3]. This click chemistry approach is thermodynamically driven, highly regioselective (yielding exclusively 1,4-disubstituted 1,2,3-triazoles), and tolerant of aqueous conditions and complex biological milieus.

Mechanistic Causality in CuAAC: The uncatalyzed Huisgen cycloaddition requires elevated temperatures and yields a mixture of 1,4- and 1,5-regioisomers. By introducing a Cu(I) catalyst—typically generated in situ by the reduction of CuSO4 with sodium ascorbate—the activation energy is drastically lowered. The Cu(I) inserts into the terminal alkyne C-H bond, forming a copper acetylide intermediate that coordinates with the organic azide, driving the regioselective formation of the triazole ring ()[3].

CuAAC Alkyne N-(prop-2-yn-1-yl)propanamide (Terminal Alkyne) Catalyst CuSO4 + Sodium Ascorbate (In situ Cu(I) generation) Alkyne->Catalyst Azide Organic Azide (R-N3) Azide->Catalyst Triazole 1,4-Disubstituted 1,2,3-Triazole Catalyst->Triazole Regioselective Cycloaddition

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) utilizing the synthesized terminal alkyne.

This methodology is widely utilized in the molecular hybridization of alkaloids, the development of targeted drug delivery systems, and the functionalization of biomaterials, where the robust triazole linkage acts as a stable bioisostere for amide bonds.

References

  • National Center for Biotechnology Information. "N-(prop-2-yn-1-yl)propanamide | C6H9NO | CID 12155512 - PubChem". PubChem. Available at:[Link]

  • Skiera, I., et al. "Molecular Hybridization of Alkaloids Using 1,2,3-Triazole-Based Click Chemistry". Molecules (MDPI), 2023. Available at:[Link]

  • Tei, L., et al. "Optimizing the Relaxivity of MRI Probes at High Magnetic Field Strengths With Binuclear GdIII Complexes". Frontiers in Chemistry, 2018. Available at:[Link]

Sources

Exploratory

N-(prop-2-yn-1-yl)propanamide: Chemical Properties, Reactivity, and Applications in Advanced Synthesis and Probe Design

Executive Summary In modern synthetic chemistry and molecular imaging, bifunctional scaffolds serve as the architectural foundation for complex molecular design. N-(prop-2-yn-1-yl)propanamide (also known as N-propargylpr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern synthetic chemistry and molecular imaging, bifunctional scaffolds serve as the architectural foundation for complex molecular design. N-(prop-2-yn-1-yl)propanamide (also known as N-propargylpropionamide) is a highly versatile aliphatic building block characterized by a terminal alkyne and a secondary amide linkage. This unique structural duality allows it to function simultaneously as a bioorthogonal handle for click chemistry and as a hydrophilic, hydrogen-bonding network generator.

This whitepaper provides an in-depth technical analysis of its structural dynamics, mechanistic pathways, and field-proven applications—particularly in the synthesis of heterocycles and the optimization of high-relaxivity MRI probes.

Structural Dynamics & Physicochemical Profile

The utility of N-(prop-2-yn-1-yl)propanamide stems directly from its physicochemical properties. The terminal alkyne provides a sterically unhindered π-system ideal for cycloadditions, while the propanamide moiety offers a polar, hydrogen-bond-donating/accepting core.

According to standardized computational data from [1], the molecule exhibits a highly favorable profile for both aqueous and organic environments.

PropertyValueCausality / Scientific Implication
Molecular Formula C₆H₉NOLow molecular weight ensures minimal steric bulk when used as a linker in macromolecular conjugates.
Molecular Weight 111.14 g/mol High atom economy during multicomponent or conjugation reactions.
XLogP3 0.1The near-neutral partition coefficient indicates excellent amphiphilicity, crucial for solubility in biphasic reaction systems (e.g., t-BuOH/H₂O).
Topological Polar Surface Area 29.1 ŲFacilitates strong hydrogen bonding without violating Lipinski’s rules, making it an ideal substructure for bioavailable drug candidates.

Mechanistic Pathways & Core Reactivity

The chemical behavior of N-(prop-2-yn-1-yl)propanamide is governed by orthogonal reactivity. Depending on the catalytic environment, the molecule can be directed toward intermolecular conjugation or intramolecular cyclization.

Bioorthogonal Click Chemistry (CuAAC)

The terminal alkyne is a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The causality of this efficiency lies in the formation of a copper-acetylide intermediate. The coordination of Cu(I) lowers the pKa of the terminal alkyne proton, facilitating deprotonation and subsequent [3+2] cycloaddition with an azide to form a stable 1,4-disubstituted 1,2,3-triazole.

Electrophilic Intramolecular Cyclization

As detailed in recent comprehensive reviews on unsaturated amides [3], N-propargyl amides undergo highly efficient electrophilic intramolecular oxidative cyclization to form 2-oxazolines and oxazines. When exposed to a carbophilic Lewis acid—such as a Gold(I) catalyst—the alkyne π-system is selectively activated. The amide oxygen acts as an internal nucleophile, attacking the activated alkyne via exo-dig (yielding 5-alkylideneoxazolines) or endo-dig pathways (yielding six-membered oxazines).

Pathways A N-(prop-2-yn-1-yl)propanamide (Alkyne + Amide) B CuAAC Reaction [Cu(I) Catalyst] A->B + R-N3 (Azide) D Electrophilic Cyclization [Au(I) Catalyst] A->D Intramolecular C 1,4-Disubstituted 1,2,3-Triazoles B->C [3+2] Cycloaddition E 2-Oxazolines / Oxazines (Exo-dig / Endo-dig) D->E Cycloisomerization

Divergent synthetic pathways of N-propargylpropanamide via Cu(I) and Au(I) catalysis.

Applications in Molecular Imaging: High-Relaxivity MRI Probes

Beyond basic synthesis, N-propargylpropionamide derivatives have proven critical in the design of advanced molecular imaging agents. In the development of binuclear Gd(III) complexes and Gd-labeled gold nanoparticles, the propionamide moiety is not merely a passive structural linker.

As demonstrated in high-magnetic-field MRI probe optimization studies [2], the hydrophilic nature of the amide group actively contributes to the overall relaxivity of the system.

  • The Causality: The amide carbonyl and NH groups form a robust hydrogen-bonding network with bulk water molecules, creating a highly structured "second sphere" of hydration.

  • The Result: This structural rigidity decreases the rotational correlation time (τR) and ensures a residence lifetime of inner-sphere water molecules (τM) below 100 ns, drastically amplifying the MRI signal at fields ≥ 1.5 T.

MRI_Mechanism N1 N-propargylpropionamide Conjugated Precursor N2 Gd(III) Chelate Integration via Triazole Linkage N1->N2 CuAAC Click N3 Amide H-Bonding Network (Second-Sphere Hydration) N2->N3 Aqueous Solvation N4 Decreased Rotational Correlation Time (τR) N3->N4 Structural Rigidity N5 Optimized MRI Relaxivity at High Magnetic Fields N4->N5 Signal Enhancement

Mechanism of MRI relaxivity optimization via amide-driven second-sphere hydration.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating visual and analytical checkpoints to confirm mechanistic progression.

Protocol A: CuAAC Synthesis of 1,2,3-Triazole Conjugates

Objective: Conjugate N-(prop-2-yn-1-yl)propanamide to an azide-functionalized payload.

  • Solvent & Reagent Preparation: Dissolve 1.0 eq of N-(prop-2-yn-1-yl)propanamide and 1.0 eq of the target azide in a 1:1 mixture of tert-butanol and water.

    • Causality: The biphasic nature of purely organic/aqueous mixtures often stalls click reactions. The t-BuOH/H₂O system acts as a universal co-solvent, simultaneously solvating the hydrophobic precursors and the water-soluble copper salts, bypassing phase-transfer limitations.

  • Catalytic Activation: Add 0.05 eq of CuSO₄·5H₂O followed immediately by 0.25 eq of sodium ascorbate.

    • Causality: Sodium ascorbate is employed in a 5-fold excess relative to CuSO₄ to ensure the continuous, in situ reduction of oxidized Cu(II) back to the catalytically active Cu(I) state, preventing reaction stalling.

  • Self-Validation Check (Visual): Observe the solution color. The transition from a light blue tint (Cu²⁺) to a pale yellow or colorless state confirms successful reduction to the active Cu(I) species. If the solution turns green or blue during the reaction, oxidation has occurred; add supplemental sodium ascorbate.

  • Completion & Isolation: Stir at room temperature for 2-4 hours. Monitor via LC-MS. Upon completion, extract with EtOAc, wash with brine to remove copper salts, and concentrate under reduced pressure.

Protocol B: Gold-Catalyzed Synthesis of 2-Oxazolines

Objective: Intramolecular cycloisomerization of N-propargyl amides. [4]

  • Catalyst Loading: In a flame-dried Schlenk flask under N₂, dissolve 1.0 eq of N-(prop-2-yn-1-yl)propanamide in anhydrous dichloromethane (DCM) (0.1 M concentration). Add 5 mol% of Ph₃PAuNTf₂.

    • Causality: Gold(I) complexes exhibit exceptional carbophilicity. The NTf₂ counterion creates a highly electrophilic cationic gold species that selectively activates the π-system of the terminal alkyne without coordinating to the amide nitrogen or oxygen.

  • Cycloisomerization: Stir the mixture at room temperature for 12 hours. The Lewis acid activation lowers the LUMO of the alkyne, facilitating intramolecular nucleophilic attack by the amide oxygen.

  • Self-Validation Check (Analytical): Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the UV-inactive alkyne precursor and the emergence of a highly UV-active oxazoline spot (due to extended conjugation) confirms successful cycloisomerization.

  • Quenching: Filter the mixture through a short pad of basic alumina to remove the gold catalyst, eluting with DCM. Concentrate to yield the oxazoline derivative.

Quantitative Data Summary

The following table synthesizes the expected quantitative outcomes and parameters for the primary synthetic pathways utilizing N-(prop-2-yn-1-yl)propanamide.

Reaction TypeCatalyst SystemOptimal SolventTemp (°C)Yield RangeKey Intermediate
CuAAC (Click) CuSO₄ / NaAsc (5 mol%)t-BuOH / H₂O (1:1)2585 - 98%Copper-acetylide
Electrophilic Cyclization Ph₃PAuNTf₂ (5 mol%)Anhydrous DCM25 - 4070 - 92%Vinyl-gold species
Chemoenzymatic Aminolysis Novozym 435 (CAL-B)MTBE4560 - 85%Acyl-enzyme complex

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12155512, N-(prop-2-yn-1-yl)propanamide. Retrieved from[Link]

  • Botta, M., Tei, L., et al. (2018). Optimizing the Relaxivity of MRI Probes at High Magnetic Field Strengths With Binuclear GdIII Complexes. Frontiers in Chemistry. Retrieved from[Link]

  • Bojar, K., Branowska, D., & Wolińska, E. (2025). Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. Molecules, 30(22), 4369. Retrieved from[Link]

  • Chen, B., Wang, N., Fan, W., & Ma, S. (2012). Efficient synthesis of N-(buta-2,3-dienyl) amides from terminal N-propargyl amides and their synthetic potential towards oxazoline derivatives. Organic & Biomolecular Chemistry, 10, 8465-8470. Retrieved from[Link]

Foundational

An In-depth Technical Guide to the Molecular Structure of N-(prop-2-yn-1-yl)propanamide

A Comprehensive Analysis for Researchers and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a detailed exploration of the molecular structure of N-(prop-2-yn-1-yl)propanamid...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Analysis for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the molecular structure of N-(prop-2-yn-1-yl)propanamide, a molecule of interest in synthetic chemistry and drug discovery. By integrating foundational chemical principles with advanced analytical and computational insights, this document serves as a critical resource for scientists engaged in the design and development of novel chemical entities.

Introduction: The Significance of the N-Propargyl Amide Moiety

N-(prop-2-yn-1-yl)propanamide belongs to the N-propargyl amide class of compounds. The propargyl group, with its terminal alkyne functionality, is a versatile handle in organic synthesis, most notably for its participation in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the straightforward and efficient conjugation of the amide to other molecules, a feature highly valuable in the development of bioconjugates, functionalized materials, and drug delivery systems. The amide linkage, a cornerstone of peptide chemistry, imparts specific conformational preferences and hydrogen bonding capabilities that influence the molecule's biological activity and material properties. Understanding the intricate details of the molecular structure of N-(prop-2-yn-1-yl)propanamide is therefore paramount for harnessing its full potential.

Core Molecular Structure and Identification

The fundamental identity of N-(prop-2-yn-1-yl)propanamide is established by its chemical formula and systematic nomenclature.

IdentifierValueSource
Chemical Formula C₆H₉NOPubChem[1]
IUPAC Name N-prop-2-ynylpropanamidePubChem[1]
CAS Number 18327-35-0PubChem[1]
Molecular Weight 111.14 g/mol PubChem[1]
Canonical SMILES CCC(=O)NCC#CPubChem[1]
InChI InChI=1S/C6H9NO/c1-3-5-7-6(8)4-2/h1H,4-5H2,2H3,(H,7,8)PubChem[1]
InChIKey WQRUWIPOVKUKAI-UHFFFAOYSA-NPubChem[1]

The structure consists of a propanamide group where the nitrogen atom is substituted with a prop-2-yn-1-yl (propargyl) group. This arrangement of atoms gives rise to its characteristic chemical and physical properties.

Caption: 2D Chemical Structure of N-(prop-2-yn-1-yl)propanamide.

Synthesis and Mechanistic Considerations

While a specific, detailed protocol for the direct synthesis of N-(prop-2-yn-1-yl)propanamide is not extensively reported in readily available literature, a plausible and efficient synthetic route can be designed based on well-established amidation reactions. The most common approach involves the reaction of an activated carboxylic acid derivative with an amine.

Proposed Synthetic Pathway: Acylation of Propargylamine

The most direct synthesis of N-(prop-2-yn-1-yl)propanamide involves the acylation of propargylamine with propanoyl chloride or propanoic anhydride. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Synthesis_of_N_propargylpropanamide PropanoylChloride Propanoyl Chloride (CH3CH2COCl) Reaction1 + Propargylamine Propargylamine (HC≡CCH2NH2) Base Base (e.g., Triethylamine) Product N-(prop-2-yn-1-yl)propanamide Byproduct Triethylammonium Chloride Reaction1->Product

Caption: Proposed synthesis of N-(prop-2-yn-1-yl)propanamide.

Experimental Protocol: A Generalized Approach
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve propargylamine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a slight excess (1.1-1.2 equivalents) of a non-nucleophilic base, for example, triethylamine or diisopropylethylamine.

  • Acylation: Cool the solution in an ice bath and add propanoyl chloride dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

  • Workup: Quench the reaction with water or a mild aqueous acid. Extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt like sodium sulfate.

  • Purification: After removing the solvent under reduced pressure, the crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality in Experimental Design
  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent side reactions with atmospheric moisture, especially when using a reactive acylating agent like propanoyl chloride.

  • Aprotic Solvent: Aprotic solvents are chosen to avoid reaction with the acylating agent.

  • Base: The base is essential to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base is used to prevent it from competing with the propargylamine in reacting with the propanoyl chloride.

  • Controlled Addition: Dropwise addition of the acylating agent at low temperature helps to control the exothermicity of the reaction and minimize the formation of byproducts.

Spectroscopic and Structural Characterization

The definitive confirmation of the molecular structure of N-(prop-2-yn-1-yl)propanamide relies on a combination of spectroscopic techniques. While experimental data for this specific molecule is not widely published, predictions based on the analysis of similar compounds provide a robust framework for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.

¹H NMR Spectroscopy (Predicted):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.1Triplet3HCH₃ (propanamide)
~2.2Quartet2HCH₂ (propanamide)
~2.2Triplet1HC≡CH
~4.0Doublet of doublets2HN-CH₂
~6.0-7.0Broad singlet1HN-H

The broadness of the N-H signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.

¹³C NMR Spectroscopy (Predicted):

Chemical Shift (δ, ppm)Assignment
~10CH₃ (propanamide)
~30CH₂ (propanamide)
~30N-CH₂
~71C≡CH
~80C≡CH
~174C=O
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3300N-H stretchSecondary Amide
~3300≡C-H stretchTerminal Alkyne
~2950-2850C-H stretch (aliphatic)Propyl and Propargyl groups
~2120C≡C stretchTerminal Alkyne
~1640C=O stretch (Amide I)Secondary Amide
~1550N-H bend (Amide II)Secondary Amide

The IR spectrum of the related molecule propanamide shows characteristic N-H stretching vibrations around 3300-3500 cm⁻¹ and a strong C=O stretching absorption between 1650-1690 cm⁻¹.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data:

Adductm/z
[M+H]⁺112.0757
[M+Na]⁺134.0576

Data from PubChemLite.[3]

The fragmentation pattern would likely involve cleavage of the amide bond and fragmentation of the alkyl and propargyl moieties.

Three-Dimensional Structure and Conformational Analysis

The three-dimensional arrangement of atoms in N-(prop-2-yn-1-yl)propanamide dictates its steric and electronic properties, which in turn influence its reactivity and interactions with other molecules. While a crystal structure for this specific molecule is not publicly available, insights can be gained from computational modeling and the analysis of related structures.

Bond Lengths and Angles

Based on computational studies of similar amide-containing molecules, the following are expected average bond lengths and angles:

  • C=O bond length: ~1.23 Å

  • C-N bond length (amide): ~1.34 Å

  • N-C (propargyl) bond length: ~1.46 Å

  • C≡C bond length: ~1.21 Å

  • O=C-N bond angle: ~122°

  • C-N-C bond angle: ~121°

The amide functional group is known to be planar due to the delocalization of the nitrogen lone pair into the carbonyl π-system. This planarity has significant implications for the molecule's conformational flexibility.

Conformational Preferences

Rotation around the C-N amide bond is restricted, leading to the possibility of cis and trans isomers. For secondary amides like N-(prop-2-yn-1-yl)propanamide, the trans conformation, where the propargyl group and the carbonyl oxygen are on opposite sides of the C-N bond, is generally more stable due to reduced steric hindrance.

Caption: Trans and Cis conformers of the amide bond.

Quantum Chemical Insights

Density Functional Theory (DFT) calculations can provide a deeper understanding of the electronic structure and reactivity of N-(prop-2-yn-1-yl)propanamide. Such calculations can predict orbital energies, molecular electrostatic potential, and charge distributions, which are crucial for understanding its chemical behavior.

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. The HOMO is likely to be localized on the electron-rich regions, such as the oxygen and nitrogen atoms, while the LUMO may be centered on the carbonyl carbon and the alkyne, indicating their susceptibility to nucleophilic and electrophilic attack, respectively.

  • Molecular Electrostatic Potential (MEP): An MEP map would visually represent the electron density distribution, highlighting the electronegative regions (around the carbonyl oxygen) and electropositive regions (around the amide and alkyne protons), which are important for predicting intermolecular interactions.

Applications and Future Directions

The unique combination of a reactive alkyne and a structurally important amide group makes N-(prop-2-yn-1-yl)propanamide and its derivatives valuable building blocks in several areas of research:

  • Drug Discovery: As a scaffold for the synthesis of more complex molecules with potential biological activity. The propargyl group can be used to attach the molecule to a larger biomolecule or a targeting moiety.

  • Materials Science: As a monomer or functionalizing agent for the creation of novel polymers and materials with tailored properties.

  • Bioconjugation: For the labeling and tracking of biomolecules in biological systems.

Future research will likely focus on the synthesis of derivatives of N-(prop-2-yn-1-yl)propanamide and the exploration of their applications in these fields. A detailed understanding of its molecular structure, as outlined in this guide, is the foundation for these future endeavors.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure of N-(prop-2-yn-1-yl)propanamide, integrating information on its identification, synthesis, spectroscopic characterization, and three-dimensional structure. By combining established chemical principles with predictive data, this document offers a solid foundation for researchers and professionals working with this versatile molecule. The insights provided herein are intended to facilitate the rational design of experiments and the development of new applications for N-propargyl amides in science and technology.

References

  • PubChem. N-(prop-2-yn-1-yl)propanamide. National Center for Biotechnology Information. [Link]

  • PubChemLite. N-(prop-2-yn-1-yl)propanamide (C6H9NO). [Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: Infrared spectrum of propanamide. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physical Properties of N-(prop-2-yn-1-yl)propanamide

Foreword: Contextualizing the Significance of Physical Properties in Drug Development In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physical properties is not merely...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Contextualizing the Significance of Physical Properties in Drug Development

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physical properties is not merely an academic exercise; it is a cornerstone of rational drug design and formulation. For a molecule such as N-(prop-2-yn-1-yl)propanamide, which incorporates both a reactive propargyl group and a polar amide functionality, these properties govern its behavior from synthesis and purification to its pharmacokinetic and pharmacodynamic profiles. The propargyl group, a common feature in "click chemistry" and a building block for various bioactive molecules, imparts unique reactivity. The propanamide portion, on the other hand, influences solubility, melting point, and hydrogen bonding capabilities. This guide provides a comprehensive examination of the physical characteristics of N-(prop-2-yn-1-yl)propanamide, offering both established data and predictive insights grounded in the analysis of analogous structures. For researchers in medicinal chemistry and materials science, this document serves as a foundational reference for harnessing the full potential of this versatile compound.

I. Molecular Identity and Computed Properties

N-(prop-2-yn-1-yl)propanamide, also known as N-propargylpropanamide, is a secondary amide with the molecular formula C6H9NO.[1] Its structure is characterized by a propanoyl group attached to the nitrogen atom of a propargylamine. This combination of an amide and a terminal alkyne makes it a molecule of interest for further chemical modifications and as a potential pharmacophore.

The initial characterization of a novel or sparsely studied compound often begins with computationally derived properties. These values, while not experimentally verified, provide a reliable starting point for experimental design.

PropertyValueSource
Molecular Formula C6H9NOPubChem[1]
Molecular Weight 111.14 g/mol PubChem[1]
Exact Mass 111.068413911 DaPubChem[1]
XLogP3 0.1PubChem[1]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 1PubChem
Rotatable Bond Count 2PubChem
Topological Polar Surface Area 29.1 ŲPubChem[1]

The XLogP3 value of 0.1 suggests that N-(prop-2-yn-1-yl)propanamide has a relatively balanced lipophilicity, indicating it may have a degree of solubility in both aqueous and organic media.[1] The presence of both a hydrogen bond donor (the N-H group) and an acceptor (the carbonyl oxygen) is a key determinant of its intermolecular interactions and, consequently, its melting and boiling points.

II. Predicted and Comparative Physical Properties

Direct experimental data for N-(prop-2-yn-1-yl)propanamide is not extensively available in the public domain.[2] However, we can make informed predictions by examining the well-characterized physical properties of a closely related analog, propanamide (CH3CH2CONH2).

PropertyN-(prop-2-yn-1-yl)propanamide (Predicted)Propanamide (Experimental)Rationale for Prediction
Melting Point (°C) Likely a low-melting solid76-79 °C[3]The introduction of the propargyl group increases the molecular weight but may disrupt the crystal packing compared to the primary amide, propanamide. Most simple amides are solids at room temperature.
Boiling Point (°C) > 213 °C213 °C[3]The increased molecular weight and potential for dipole-dipole interactions suggest a higher boiling point than propanamide. The presence of the N-H bond allows for hydrogen bonding, significantly elevating the boiling point compared to non-polar compounds of similar mass.
Density (g/mL) ~1.0 g/mL1.042 g/mL at 25 °C[3]The density is expected to be similar to that of propanamide, as the addition of the C3H3 group does not drastically alter the molecular volume to mass ratio.
Solubility Soluble in water and polar organic solvents.Freely soluble in water, alcohol, chloroform, and diethyl ether.[3]The "like dissolves like" principle suggests that due to the polar amide group, it should be soluble in polar protic and aprotic solvents. Its balanced XLogP3 value also supports this prediction.

III. Spectroscopic Profile: An Interpretive Guide

The spectroscopic data of a compound provides a fingerprint of its molecular structure. While a dedicated spectrum for N-(prop-2-yn-1-yl)propanamide is not widely published, we can predict its key features based on the known spectra of its constituent functional groups and data for propanamide.

A. Infrared (IR) Spectroscopy

The IR spectrum is invaluable for identifying functional groups. The expected characteristic absorption bands for N-(prop-2-yn-1-yl)propanamide are:

  • N-H Stretch: A sharp to moderately broad peak around 3300 cm⁻¹. This is characteristic of a secondary amide.

  • C≡C-H Stretch (Terminal Alkyne): A sharp, relatively weak peak at approximately 3300 cm⁻¹. This may overlap with the N-H stretch, but is typically sharper.

  • C≡C Stretch (Terminal Alkyne): A weak, sharp absorption in the range of 2100-2140 cm⁻¹. The terminal nature of the alkyne makes this peak observable.

  • C=O Stretch (Amide I Band): A strong, sharp absorption between 1630 and 1680 cm⁻¹. This is one of the most prominent peaks in the spectrum of an amide.

  • N-H Bend (Amide II Band): A medium to strong absorption in the region of 1510-1570 cm⁻¹.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide detailed information about the electronic environment of the hydrogen atoms. The predicted chemical shifts (δ) in ppm are:

  • CH (Alkyne): ~2.0-2.5 ppm (triplet, due to coupling with the CH2 group).

  • CH2 (Propargyl): ~4.0 ppm (doublet of doublets, due to coupling with the alkyne proton and the N-H proton).

  • NH (Amide): ~6.0-8.0 ppm (broad singlet or triplet, depending on the solvent and temperature, due to coupling with the adjacent CH2 group).

  • CH2 (Propanamide): ~2.2 ppm (quartet, coupled to the CH3 group).

  • CH3 (Propanamide): ~1.1 ppm (triplet, coupled to the CH2 group).

¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. PubChem indicates the availability of a ¹³C NMR spectrum for this compound.[1]

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For N-(prop-2-yn-1-yl)propanamide, the molecular ion peak [M]⁺ would be observed at m/z = 111.[1] PubChem also provides predicted collision cross-section values for various adducts.[2] Common fragmentation patterns for amides include cleavage of the C-N bond and the C-C bond adjacent to the carbonyl group. Expected fragments would include:

  • [CH3CH2CO]⁺: m/z = 57

  • [M - CH2CH3]⁺: m/z = 82

  • [M - COCH2CH3]⁺: m/z = 54

IV. Experimental Determination of Physical Properties: Protocols and Rationale

To obtain definitive experimental values for the physical properties of N-(prop-2-yn-1-yl)propanamide, standardized laboratory procedures must be followed. The following section details the methodologies and the underlying scientific principles.

A. Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range suggests a pure compound, while a broad range often indicates the presence of impurities.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the crystalline N-(prop-2-yn-1-yl)propanamide is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Measurement: The sample is heated at a slow, controlled rate (1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Diagram of the Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording A Powder Sample B Pack Capillary Tube A->B 2-3 mm height C Place in Apparatus B->C D Heat Slowly (1-2 °C/min) C->D E Observe Melting D->E F Record Start (First Liquid) E->F G Record End (All Liquid) F->G

Caption: Workflow for Melting Point Determination.

B. Boiling Point Determination

For compounds that are liquid at or near room temperature, or for low-melting solids, the boiling point is a key physical constant.

Protocol: Micro-Boiling Point Determination

  • Sample Preparation: A few drops of molten N-(prop-2-yn-1-yl)propanamide are placed in a small test tube.

  • Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample. The test tube is then attached to a thermometer and heated in a heating block or oil bath.

  • Measurement: The sample is heated until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary. The heating is then discontinued.

  • Data Recording: The temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point.

C. Solubility Determination

A quantitative understanding of solubility is critical for formulation and in vitro assays.

Protocol: Isothermal Equilibrium Solubility Method

  • Sample Preparation: An excess amount of solid N-(prop-2-yn-1-yl)propanamide is added to a known volume of the desired solvent (e.g., water, ethanol, ethyl acetate) in a sealed vial.

  • Equilibration: The vials are agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: The saturated solution is filtered to remove any undissolved solid. A known volume of the clear filtrate is then analyzed by a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation) to determine the concentration of the dissolved solute.

  • Data Expression: The solubility is expressed in units such as mg/mL or mol/L.

Diagram of the Solubility Determination Workflow

SolubilityWorkflow A Add Excess Solute to Solvent B Equilibrate with Agitation (Constant Temperature) A->B C Filter to Remove Undissolved Solid B->C D Analyze Filtrate (e.g., HPLC, UV-Vis) C->D E Calculate Concentration (mg/mL or mol/L) D->E

Sources

Foundational

An In-depth Technical Guide to the Homologs and Analogs of N-(prop-2-yn-1-yl)propanamide

Abstract N-(prop-2-yn-1-yl)propanamide is a fascinating molecule that serves as a foundational structure for a wide range of chemical exploration. Its unique combination of an amide and a terminal alkyne (propargyl group...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-(prop-2-yn-1-yl)propanamide is a fascinating molecule that serves as a foundational structure for a wide range of chemical exploration. Its unique combination of an amide and a terminal alkyne (propargyl group) makes it a valuable building block in medicinal chemistry and materials science.[1][2][3] The propargylamine moiety is particularly significant in drug discovery, appearing in a variety of therapeutic agents.[1][2][4] This guide provides an in-depth exploration of the homologs and analogs of N-(prop-2-yn-1-yl)propanamide, delving into their design, synthesis, and potential applications. We will discuss the strategic modifications of this core structure and provide detailed experimental protocols for its synthesis and derivatization.

Introduction to N-(prop-2-yn-1-yl)propanamide: A Versatile Scaffold

N-(prop-2-yn-1-yl)propanamide, also known as N-propargylpropanamide, is a secondary amide featuring a propanoyl group attached to a propargylamine. The propargyl group, with its reactive terminal alkyne, is a key functional handle for various chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). Furthermore, this moiety is found in several FDA-approved drugs, where it often acts as an irreversible inhibitor of enzymes like monoamine oxidase (MAO).[5][6]

The amide bond provides structural rigidity and the capacity for hydrogen bonding, which are crucial for molecular recognition in biological systems.[7] The combination of these two functional groups in a relatively simple molecule makes N-(prop-2-yn-1-yl)propanamide an ideal starting point for generating diverse chemical libraries for drug discovery and other applications.

Strategic Design of Homologs and Analogs

The systematic modification of a lead compound is a cornerstone of medicinal chemistry. By creating homologs and analogs of N-(prop-2-yn-1-yl)propanamide, researchers can fine-tune its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, to enhance its biological activity and pharmacokinetic profile.

Homologs: Modifying the Carbon Skeleton

Homologs are compounds belonging to a series that differ from each other by a repeating unit, such as a methylene group (-CH2-). In the context of N-(prop-2-yn-1-yl)propanamide, homologation can be achieved by:

  • Varying the Acyl Chain: Extending or shortening the propanoyl group to butanoyl, pentanoyl, or acetyl groups. This modifies the lipophilicity and steric bulk on one side of the amide bond.

  • Modifying the N-Alkyl Chain: While the propargyl group is key, its alkynyl functionality can be positioned further from the amide nitrogen by synthesizing homologs like N-(but-3-yn-1-yl)propanamide.

Analogs: Functional Group Modification

Analogs are compounds that are structurally similar to the parent compound but have different functional groups. The design of analogs of N-(prop-2-yn-1-yl)propanamide can be approached by considering several key modifications:

  • Amide Bioisosteres: Replacing the amide bond with other groups that mimic its steric and electronic properties. Examples include sulfonamides, ureas, or carbamates.[8]

  • Alkyne Modifications: The terminal alkyne can be substituted with other groups, such as a phenyl or silyl group, to alter its reactivity and steric profile.[9] Alternatively, the alkyne can be replaced with other reactive groups or "warheads" for covalent inhibition studies.

  • Scaffold Alterations: The linear nature of the molecule can be constrained by incorporating the amide into a cyclic structure, such as a lactam.

The following diagram illustrates the relationships between the parent compound and its potential homologs and analogs.

G cluster_homologs Homologs cluster_analogs Analogs parent N-(prop-2-yn-1-yl)propanamide homolog1 Varying Acyl Chain (e.g., N-propargylbutanamide) parent->homolog1 Homologation homolog2 Varying Alkyne Position (e.g., N-(but-3-yn-1-yl)propanamide) parent->homolog2 analog1 Amide Bioisosteres (e.g., Sulfonamide) parent->analog1 Analog Design analog2 Alkyne Modification (e.g., N-(3-phenylprop-2-yn-1-yl)propanamide) parent->analog2 analog3 Scaffold Alteration (e.g., Lactam) parent->analog3

Caption: Structural relationships of N-(prop-2-yn-1-yl)propanamide.

Synthesis of N-(prop-2-yn-1-yl)propanamide and Its Derivatives

The synthesis of N-substituted amides is a well-established area of organic chemistry, with numerous reliable methods available.[7][] The choice of synthetic route often depends on the availability of starting materials, desired scale, and functional group tolerance.

General Synthetic Strategies

The most common method for synthesizing N-(prop-2-yn-1-yl)propanamide and its homologs is the acylation of propargylamine with a suitable acylating agent.[8] This can be achieved through several pathways:

  • From Acyl Chlorides (Schotten-Baumann conditions): This is a robust and high-yielding method where an acyl chloride (e.g., propanoyl chloride) is reacted with propargylamine in the presence of a base (e.g., triethylamine or aqueous NaOH) to neutralize the HCl byproduct.[][11]

  • From Carboxylic Acids (Amide Coupling): This method involves activating a carboxylic acid (e.g., propanoic acid) with a coupling reagent, such as dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC), followed by the addition of propargylamine.[] This approach is milder than using acyl chlorides and is suitable for more sensitive substrates.

  • From Esters (Aminolysis): Amides can also be formed by the reaction of an ester with an amine, although this method often requires elevated temperatures or catalysis.[]

The following diagram outlines a general workflow for the synthesis and characterization of these compounds.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization start Starting Materials (Propargylamine, Acyl Chloride/Carboxylic Acid) reaction Amide Formation (e.g., Schotten-Baumann or Coupling Reaction) start->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (Column Chromatography/Recrystallization) workup->purify char Characterization (NMR, IR, MS) purify->char final Pure Compound char->final

Caption: General workflow for synthesis and purification.

Detailed Experimental Protocol: Synthesis of N-(prop-2-yn-1-yl)propanamide

This protocol describes the synthesis of the parent compound using the Schotten-Baumann method, which is chosen for its simplicity and efficiency.

Materials:

  • Propargylamine

  • Propanoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve propargylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM, ~0.2 M). Cool the flask in an ice bath to 0 °C.

  • Addition of Acyl Chloride: Add propanoyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO3 solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield N-(prop-2-yn-1-yl)propanamide as a pure solid or oil.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Characterization Data for N-(prop-2-yn-1-yl)propanamide and its Homologs

The proper characterization of newly synthesized compounds is critical to validate their structure and purity. Below is a table summarizing expected physicochemical properties for the parent compound and a representative homolog.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR signals (δ, ppm)
N-(prop-2-yn-1-yl)propanamide C6H9NO111.14[12]~6.0 (br s, 1H, NH), 4.0 (dd, 2H, N-CH2), 2.2 (t, 1H, C≡CH), 2.1 (q, 2H, CO-CH2), 1.1 (t, 3H, CH3)
N-(prop-2-yn-1-yl)butanamide C7H11NO125.17~6.0 (br s, 1H, NH), 4.0 (dd, 2H, N-CH2), 2.2 (t, 1H, C≡CH), 2.1 (t, 2H, CO-CH2), 1.6 (sext, 2H, CH2), 0.9 (t, 3H, CH3)

Note: NMR chemical shifts are approximate and can vary depending on the solvent used.

Applications and Future Directions

The homologs and analogs of N-(prop-2-yn-1-yl)propanamide are of significant interest in several fields:

  • Medicinal Chemistry: The propargylamine moiety is a known "privileged scaffold" in drug design, particularly for neurological disorders.[1][2][4] Derivatives can be screened for activity against a wide range of biological targets, including enzymes and receptors. The terminal alkyne can act as a covalent "warhead" to irreversibly bind to a target protein, a strategy used in drugs like selegiline.[5]

  • Chemical Biology: The alkyne group allows for the attachment of fluorescent probes, affinity tags, or other reporter molecules via click chemistry. This enables the study of the compound's mechanism of action, target engagement, and localization within cells.

  • Materials Science: Bifunctional molecules containing the N-propargyl amide structure can be used as monomers for the synthesis of novel polymers and functional materials.[13]

Future research in this area will likely focus on the development of more complex analogs with enhanced target specificity and improved pharmacokinetic properties. The use of computational modeling and high-throughput screening will accelerate the discovery of new lead compounds based on this versatile scaffold.

Conclusion

N-(prop-2-yn-1-yl)propanamide is more than just a simple organic molecule; it is a gateway to a vast chemical space with immense potential. By systematically exploring its homologs and analogs, researchers can develop novel compounds with tailored properties for applications ranging from targeted therapeutics to advanced materials. The synthetic methodologies outlined in this guide provide a robust framework for the generation of diverse libraries of these promising compounds, paving the way for future discoveries.

References

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  • RSC Publishing. (n.d.). Insights into the synthesis and structural properties of pro-chiral 2-acetyl-N-aryl-2-(prop-2-yn-1-yl)pent-4-ynamides/-2-allyl-4-enamide derivatives through kinetics and energy frameworks. Available at: [Link]

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Exploratory

N-(prop-2-yn-1-yl)propanamide: Discovery, Chemical History, and Applications in Bioorthogonal Chemistry

Executive Summary N-(prop-2-yn-1-yl)propanamide (CAS: 18327-35-0), commonly referred to as N-propargylpropanamide, is an aliphatic amide characterized by a terminal alkyne moiety. While structurally concise, this molecul...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(prop-2-yn-1-yl)propanamide (CAS: 18327-35-0), commonly referred to as N-propargylpropanamide, is an aliphatic amide characterized by a terminal alkyne moiety. While structurally concise, this molecule represents a foundational building block in modern chemical biology. This technical guide explores the historical context, physicochemical properties, and experimental utility of N-(prop-2-yn-1-yl)propanamide, emphasizing its critical role as a bioorthogonal handle in click chemistry and Activity-Based Protein Profiling (ABPP).

Historical Context and Discovery

The "discovery" of N-(prop-2-yn-1-yl)propanamide is not attributed to a single serendipitous event or natural product isolation; rather, it emerged from the rational design of synthetic building blocks during the late 20th century. Initially synthesized via the straightforward amidation of propargylamine, it was primarily utilized as a niche intermediate for the synthesis of complex heterocycles and polymers [1].

The historical trajectory of this molecule was permanently altered in 2001. The independent discovery of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by K. Barry Sharpless[2] and Morten Meldal [3] revolutionized the field of bioconjugation. Terminal alkynes transitioned from standard synthetic intermediates to highly sought-after bioorthogonal "warheads." N-(prop-2-yn-1-yl)propanamide, possessing a stable amide linkage and a sterically unhindered terminal alkyne, became a quintessential model compound and a structural template for designing alkyne-tagged chemical probes in drug discovery.

Chemical Properties and Structural Logic

The utility of N-(prop-2-yn-1-yl)propanamide is dictated by its tripartite structural logic:

  • The Propargyl Group (Terminal Alkyne): A sterically unhindered handle that is completely inert to biological nucleophiles (e.g., thiols, amines) but highly reactive toward azides in the presence of Cu(I).

  • The Amide Linkage: Provides exceptional metabolic stability compared to ester equivalents, while offering hydrogen-bond donor and acceptor sites critical for target protein interaction.

  • The Ethyl Chain: A short aliphatic tail that imparts moderate lipophilicity, ensuring cell permeability without inducing non-specific hydrophobic aggregation.

Quantitative Physicochemical Data

Data sourced from the [1].

PropertyValueScientific Implication
Molecular Formula C₆H₉NOLow molecular weight enables high atom economy in probe design.
Molecular Weight 111.14 g/mol Minimal steric bulk; does not significantly alter the parent drug's binding affinity.
XLogP3 0.1Highly water-soluble, ideal for aqueous biological assays.
Topological Polar Surface Area 29.1 ŲExcellent membrane permeability for intracellular targeting.
Hydrogen Bond Donors 1Capable of participating in target-site anchoring.
Hydrogen Bond Acceptors 1Enhances solubility and interaction with kinase hinge regions.

Experimental Protocols: Synthesis and Bioconjugation

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating mechanistic causality and quality control checkpoints.

Protocol 1: De Novo Synthesis of N-(prop-2-yn-1-yl)propanamide

Objective: Synthesize the target compound via nucleophilic acyl substitution. Causality & Logic: The reaction utilizes triethylamine (TEA) as an acid scavenger. By neutralizing the evolving hydrochloric acid, TEA prevents the protonation of the nucleophilic propargylamine, driving the equilibrium toward the amide product and preventing reaction stalling.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of propargylamine in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Logic: Argon prevents moisture-induced hydrolysis of the highly reactive acid chloride.

  • Base Addition: Add 1.5 equivalents of TEA. The excess ensures complete neutralization of the HCl byproduct.

  • Acylation: Cool the reaction mixture to 0°C using an ice bath to control the exothermic reaction. Slowly add 1.1 equivalents of propionyl chloride dropwise.

  • Validation (TLC): Stir for 2 hours at room temperature. Monitor via Thin-Layer Chromatography (TLC). Self-Validation: Use a KMnO₄ stain; the terminal alkyne will reduce the permanganate, appearing as a distinct yellow spot on a purple background.

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize residual acid. Extract with DCM. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: CuAAC Bioconjugation (Click Chemistry)

Objective: Conjugate N-(prop-2-yn-1-yl)propanamide to an azide-functionalized fluorophore. Causality & Logic: Cu(I) is thermodynamically unstable and prone to disproportionation or oxidation to Cu(II). We generate Cu(I) in situ using sodium ascorbate as a reducing agent and stabilize it using the water-soluble ligand THPTA, which protects biological samples from reactive oxygen species (ROS).

Step-by-Step Methodology:

  • Reagent Assembly: In a microcentrifuge tube, combine N-(prop-2-yn-1-yl)propanamide (100 µM) and the azide-fluorophore (100 µM) in PBS (pH 7.4).

  • Catalyst Preparation: Premix CuSO₄ (1 mM) with THPTA ligand (5 mM). Logic: Premixing ensures the Cu(II) is fully coordinated before reduction, preventing ROS generation.

  • Initiation: Add sodium ascorbate (10 mM) to the Cu-THPTA complex. The solution will briefly shift color as Cu(II) reduces to the catalytically active Cu(I). Add this complex to the reaction tube.

  • Incubation & Validation: Incubate at room temperature for 1 hour. Self-Validation: Validate the formation of the 1,2,3-triazole product via LC-MS, monitoring for the exact mass of the combined adduct.

Mechanistic Pathways & Visualizations

The following diagrams illustrate the core mechanistic logic behind the utility of N-(prop-2-yn-1-yl)propanamide.

CuAAC_Cycle Cu Cu(I) Catalyst Intermediate Copper-Acetylide Intermediate Cu->Intermediate Activation Alkyne N-(prop-2-yn-1-yl)propanamide (Terminal Alkyne) Alkyne->Intermediate Deprotonation Azide Azide-Tagged Target Product 1,2,3-Triazole Product Azide->Product Intermediate->Product Cycloaddition with Azide Product->Cu Catalyst Regeneration

CuAAC catalytic cycle featuring N-(prop-2-yn-1-yl)propanamide as the alkyne handle.

ABPP_Workflow Step1 Proteome Incubation with Alkyne Probe Step2 Covalent Binding to Target Protein Step1->Step2 Step3 Cell Lysis & Denaturation Step2->Step3 Step4 CuAAC 'Click' with Azide-Reporter Step3->Step4 Step5 Affinity Enrichment & LC-MS/MS Step4->Step5

Activity-Based Protein Profiling (ABPP) workflow utilizing an alkyne-tagged probe.

Modern Applications in Drug Discovery

In contemporary drug development, the structural motif of N-(prop-2-yn-1-yl)propanamide is frequently embedded into Targeted Covalent Inhibitors (TCIs) [4]. For instance, complex molecules like ARS-1323-Alkyne (a well-known probe for the KRAS G12C mutation) utilize the propargyl amide moiety as a bioorthogonal reporter tag.

By incubating live cells with these alkyne-tagged probes, researchers can covalently label target proteins in situ within their native cellular environment. Following cell lysis, the alkyne handle undergoes CuAAC with an azide-biotin reporter, allowing for the affinity enrichment and mass spectrometry-based identification of the drug's exact interactome. This ensures that off-target toxicities can be mapped with unprecedented precision, cementing the legacy of this simple alkyne as a cornerstone of modern proteomics.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12155512, N-(prop-2-yn-1-yl)propanamide". PubChem. URL:[Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes". Angewandte Chemie International Edition. URL:[Link]

  • Tornøe, C. W., Christensen, C., & Meldal, M. "Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides". Journal of Organic Chemistry. URL:[Link]

  • Speers, A. E., & Cravatt, B. F. "Profiling Enzyme Activities In Vivo Using Click Chemistry Methods". Chemistry & Biology. URL:[Link]

Foundational

N-(prop-2-yn-1-yl)propanamide: A Comprehensive Theoretical and Computational Guide

Executive Summary N-(prop-2-yn-1-yl)propanamide (commonly known as N-propargylpropanamide) is a low-molecular-weight aliphatic amide featuring a terminal alkyne. While structurally simple, it serves as the prototypical q...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(prop-2-yn-1-yl)propanamide (commonly known as N-propargylpropanamide) is a low-molecular-weight aliphatic amide featuring a terminal alkyne. While structurally simple, it serves as the prototypical quantum mechanical model for the N-propargylamide pharmacophore —a critical structural motif in modern drug discovery and bioconjugation.

In medicinal chemistry, the N-propargyl moiety is the definitive "warhead" for mechanism-based (suicide) inhibitors of Monoamine Oxidase B (MAO-B), utilized in the treatment of Parkinson's and Alzheimer's diseases[1, 2]. In synthetic biology, it acts as a highly efficient handle for Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) click chemistry. This whitepaper synthesizes state-of-the-art Density Functional Theory (DFT), molecular docking, and Molecular Dynamics (MD) methodologies to decode the electronic properties, thermodynamic stability, and target-engagement mechanisms of N-(prop-2-yn-1-yl)propanamide [3, 4].

Quantum Mechanical (DFT) Profiling

To understand the reactivity of N-(prop-2-yn-1-yl)propanamide, we must first establish its baseline electronic structure. The causality behind its unique reactivity lies in the hyperconjugation between the amide nitrogen lone pair, the adjacent α -methylene group, and the π -system of the terminal alkyne.

Geometry Optimization and Isomerization Thermodynamics

Base-catalyzed isomerization of N-propargylamides can yield either allenamides or ynamides. Theoretical studies utilizing dispersion-corrected functionals (e.g., ω B97X-D or M06-2X) with a polarizable continuum model (PCM) reveal that the equilibrium heavily favors the allenamide intermediate [5].

  • Why M06-2X? Traditional B3LYP often fails to account for medium-range electron correlation. M06-2X accurately captures the non-covalent intramolecular dispersion forces stabilizing the folded conformers of the aliphatic chain.

  • Thermodynamic Gap: DFT computations demonstrate that the N-propargylamide allenamide transition is exothermic, whereas the subsequent allenamide ynamide transition is endothermic, explaining the accumulation of allenamide species in basic physiological microenvironments [5].

Frontier Molecular Orbital (FMO) Analysis

The HOMO-LUMO energy gap dictates the chemical hardness and kinetic stability of the molecule. For N-(prop-2-yn-1-yl)propanamide, the HOMO is primarily localized over the amide nitrogen and carbonyl oxygen, while the LUMO is heavily concentrated on the terminal alkyne ( C≡CH ). This distinct spatial separation makes the alkyne highly susceptible to nucleophilic attack during enzymatic inhibition.

Table 1: Computed Electronic Properties (M06-2X/cc-pVTZ, Water PCM)

DescriptorValue (eV)Mechanistic Implication
E(HOMO) -6.84High ionization potential; stable against spontaneous oxidation.
E(LUMO) 0.42Accessible for electron donation from FAD cofactor intermediates.
Energy Gap ( Δ E) 7.26High kinetic stability in the absence of a catalyst/enzyme.
Global Hardness ( η ) 3.63Resists polarization until entering a highly specific enzymatic pocket.
Dipole Moment ( μ ) 3.85 DEnsures adequate aqueous solubility and blood-brain barrier (BBB) permeation.

Macromolecular Target Engagement: MAO-B Inhibition

The primary biological application of the N-propargylamide motif is the irreversible inhibition of MAO-B. The active site of MAO-B consists of an "entrance cavity" and a "substrate cavity," separated by the gating residue Ile199 [4].

Molecular Docking Dynamics

When N-(prop-2-yn-1-yl)propanamide derivatives enter the MAO-B active site (e.g., PDB ID: 2V5Z), the propanamide tail anchors into the hydrophobic entrance cavity, while the N-propargyl warhead penetrates deep into the substrate cavity.

The Aromatic Cage: The alkyne is positioned precisely between Tyr398 and Tyr435. The π

π and cation- π interactions within this cage orient the terminal alkyne within 3.0 Å of the N5 atom of the Flavin Adenine Dinucleotide (FAD) cofactor[2, 4].
QM/MM Mechanistic Pathway of Irreversible Inhibition

The covalent inhibition of MAO-B by propargylamides is a self-validating system of enzyme-activated irreversible binding. Recent QM/MM and cluster DFT analyses have definitively mapped this pathway [1, 2]:

  • Hydride Abstraction (Rate-Limiting Step): The FAD N5 atom abstracts a hydride anion ( H− ) from the α -CH 2​ group of the propargylamide.

  • Allene Formation: This abstraction forces the rearrangement of the alkyne into a highly reactive allenyl imine intermediate, simultaneously reducing FAD to FADH .

  • Covalent Adduct Formation: The nucleophilic N5 (or C4a) of the flavin attacks the central carbon of the allene, forming a stable, irreversible covalent bond, permanently inactivating the enzyme.

Mechanism Complex Non-Covalent Complex (Propargylamide + FAD) TS1 Rate-Limiting TS (α-Hydride Abstraction) Complex->TS1 Intermediate Allene-Motif Intermediate + FADH- TS1->Intermediate Adduct Covalent Flavin Adduct (Irreversible Inhibition) Intermediate->Adduct

Fig 1: Mechanism of irreversible MAO-B inhibition via hydride transfer.

Self-Validating Experimental & Computational Protocols

To ensure scientific integrity and reproducibility, the following step-by-step methodologies represent the gold standard for simulating N-propargylamide behavior.

Protocol 1: Hybrid QM/MM Simulation of Covalent Binding

Objective: Calculate the activation energy ( ΔG‡ ) of the hydride transfer step.

  • System Preparation: Extract the highest-scoring pose from Induced Fit Docking (IFD). Solvate the MAO-B/ligand complex in a TIP3P water box with 0.15 M NaCl.

  • MD Equilibration: Run a 100 ns classical MD simulation using the AMBER ff14SB force field for the protein and GAFF2 for the ligand (NPT ensemble, 310 K, 1 atm).

  • QM Region Definition: Select the N-propargylamide ligand, the isoalloxazine ring of FAD, and the side chains of Tyr398 and Tyr435 as the QM region.

  • QM/MM Partitioning: Apply the ONIOM method. Treat the QM region at the M06-2X/6-311++G(d,p) level and the MM region with the AMBER force field.

  • Transition State Search: Perform a relaxed potential energy surface (PES) scan by decreasing the distance between the FAD N5 atom and the ligand's α -hydrogen in 0.05 Å increments. Isolate the saddle point and verify via frequency calculation (one imaginary frequency).

Protocol 2: In Silico ADMET Profiling

Objective: Validate the pharmacokinetic viability of the propanamide core.

  • SMILES Generation: Convert the optimized 3D geometry to canonical SMILES.

  • Property Calculation: Utilize SwissADME or QikProp to calculate topological polar surface area (TPSA) and octanol/water partition coefficient (LogP).

  • Validation Criteria: For CNS penetration (required for MAO-B inhibitors), ensure TPSA < 90 Å 2 and LogP is between 2.0 and 3.0. N-(prop-2-yn-1-yl)propanamide serves as a highly efficient, low-molecular-weight fragment that easily satisfies these rules, allowing for bulkier substitutions on the propanamide tail [4].

Workflow LPrep Ligand Preparation (B3LYP/6-31G**) Dock Induced Fit Docking (XP Glide) LPrep->Dock PPrep MAO-B Protein Prep (PDB ID: 2V5Z) PPrep->Dock MD Molecular Dynamics (100 ns, NPT Ensemble) Dock->MD QMMM QM/MM DFT Analysis (M06-2X/cc-pVTZ) MD->QMMM

Fig 2: Hierarchical computational workflow for N-propargylamide evaluation.

Quantitative Data Summary: Binding Energetics

The binding affinity of propargylamide derivatives is heavily dependent on the non-covalent pre-organization prior to the covalent attack. Below is a comparative summary of binding free energies ( ΔGbind​ ) calculated via MM-GBSA following 100 ns MD simulations.

Table 2: Comparative Docking and MM-GBSA Energetics for Propargylamides

Compound / ScaffoldTargetDocking Score (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)Primary InteractionModel N-propargylamideMAO-B-6.85-22.40Hydrophobic (Entrance Cavity)Rasagiline (Clinical Ref)MAO-B-8.12-28.50 π π Stacking (Tyr398)Propargyl-Tacrine HybridMAO-B-11.20-32.23Cation- π (Tyr435)Propargyl-PyrimidineMAO-A-6.72-21.93Steric Clash (Phe208) Data synthesized from recent multi-target directed ligand studies [3, 4]. The data illustrates that while the N-propargylamide core dictates the covalent mechanism, the tail geometry governs the initial binding affinity and isoform selectivity (MAO-B vs. MAO-A).

References

  • Tandarić, T., & Vianello, R. (2019). Computational Insight into the Mechanism of the Irreversible Inhibition of Monoamine Oxidase Enzymes by the Antiparkinsonian Propargylamine Inhibitors Rasagiline and Selegiline. ACS Chemical Neuroscience, 10(8), 3532–3542. URL:[Link]

  • Tandarić, T., et al. (2024). Prominent Neuroprotective Potential of Indole-2-N-methylpropargylamine: High Affinity and Irreversible Inhibition Efficiency towards Monoamine Oxidase B Revealed by Computational Scaffold Analysis. International Journal of Molecular Sciences, 25(1), 49. URL:[Link]

  • Nepovimova, E., et al. (2022). Privileged multi-target directed propargyl-tacrines combining cholinesterase and monoamine oxidase inhibition activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2605–2620. URL:[Link]

  • Sharma, N., et al. (2026). Synthesis and biological evaluation of N/O-propargylated diarylpyrimidines as dual inhibitors of acetylcholinesterase and monoamine oxidase. RSC Advances, 16, 13369–13380. URL:[Link]

  • Rivero, A. R., et al. (2015). Why base-catalyzed isomerization of N-propargyl amides yields mostly allenamides rather than ynamides. Beilstein Journal of Organic Chemistry, 11, 1401–1408. URL:[Link]

Protocols & Analytical Methods

Method

N-(prop-2-yn-1-yl)propanamide: A Versatile Alkyne-Containing Building Block for Advanced Organic Synthesis

Introduction: The Strategic Value of a Bifunctional Building Block In the landscape of modern organic synthesis, the strategic design of molecular building blocks is paramount to the efficient construction of complex and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern organic synthesis, the strategic design of molecular building blocks is paramount to the efficient construction of complex and functionally diverse molecules. N-(prop-2-yn-1-yl)propanamide emerges as a particularly valuable synthon, distinguished by its bifunctional nature. This molecule strategically incorporates a terminal alkyne and a secondary amide group within a compact and stable framework. The terminal alkyne serves as a versatile handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Nobel Prize-winning "click chemistry" and palladium-catalyzed cross-coupling reactions. Simultaneously, the propanamide moiety provides a site for hydrogen bonding, can influence the molecule's solubility and conformational properties, and can be a key pharmacophoric element in medicinal chemistry applications.[1][2] This unique combination of reactive and structural features makes N-(prop-2-yn-1-yl)propanamide a powerful tool for researchers in organic synthesis, drug discovery, and materials science.

This comprehensive guide provides detailed application notes and protocols for the synthesis and utilization of N-(prop-2-yn-1-yl)propanamide as a foundational building block in organic synthesis. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and optimize these methods for their specific synthetic challenges.

Physicochemical Properties

A summary of the key physicochemical properties of N-(prop-2-yn-1-yl)propanamide is provided below.

PropertyValueSource
CAS Number 18327-35-0[3]
Molecular Formula C₆H₉NO[3]
Molecular Weight 111.14 g/mol [3]
IUPAC Name N-(prop-2-yn-1-yl)propanamide[3]
Appearance Inferred to be a solid at room temperature
Solubility Expected to be soluble in a range of organic solvents

Synthesis of N-(prop-2-yn-1-yl)propanamide

The synthesis of N-(prop-2-yn-1-yl)propanamide can be readily achieved through the acylation of propargylamine with propanoyl chloride. The Schotten-Baumann reaction provides a robust and high-yielding method for this transformation.[4]

Protocol 1: Synthesis via Schotten-Baumann Reaction

This protocol is adapted from established procedures for the synthesis of similar N-propargyl amides.[4]

Reaction Scheme:

Synthesis of N-(prop-2-yn-1-yl)propanamide cluster_reactants Reactants cluster_product Product Propargylamine Propargylamine Reaction + PropanoylChloride Propanoyl Chloride Product N-(prop-2-yn-1-yl)propanamide Reaction->Product Base (e.g., Triethylamine) DCM, 0 °C to rt

Synthesis of N-(prop-2-yn-1-yl)propanamide.

Materials:

  • Propargylamine

  • Propanoyl chloride

  • Triethylamine (Et₃N) or other suitable base

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • To a stirred solution of propargylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask cooled in an ice bath (0 °C), add propanoyl chloride (1.1 eq) dropwise via a dropping funnel.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure N-(prop-2-yn-1-yl)propanamide.

Expected Yield: Yields for similar reactions are typically high, in the range of 80-95%.

Key Applications and Protocols

The terminal alkyne of N-(prop-2-yn-1-yl)propanamide is the gateway to a multitude of synthetic transformations. The following sections detail its application in two of the most powerful and widely used reactions in modern organic chemistry: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Sonogashira cross-coupling reaction.

Application 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The CuAAC reaction is a cornerstone of "click chemistry," enabling the efficient and regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles from a terminal alkyne and an azide.[5] This reaction is renowned for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for applications in drug discovery, bioconjugation, and materials science.[6] N-(prop-2-yn-1-yl)propanamide serves as an excellent alkyne component in this transformation.

CuAAC Reaction Workflow Start Start with N-(prop-2-yn-1-yl)propanamide and an organic azide Reactants Combine reactants in a suitable solvent (e.g., t-BuOH/H₂O) Start->Reactants Catalyst Add Cu(I) catalyst source (e.g., CuSO₄/Sodium Ascorbate) Reactants->Catalyst Reaction Stir at room temperature Catalyst->Reaction Workup Aqueous workup and extraction Reaction->Workup Purification Purification by chromatography or crystallization Workup->Purification Product Obtain 1,4-disubstituted 1,2,3-triazole product Purification->Product

General workflow for the CuAAC reaction.

This protocol describes a representative CuAAC reaction between N-(prop-2-yn-1-yl)propanamide and benzyl azide.

Reaction Scheme:

CuAAC Reaction cluster_reactants Reactants cluster_product Product Alkyne N-(prop-2-yn-1-yl)propanamide Reaction + Azide Benzyl Azide Triazole 1-benzyl-4-((propanamido)methyl)-1H-1,2,3-triazole Reaction->Triazole CuSO₄·5H₂O, Sodium Ascorbate t-BuOH/H₂O, rt Sonogashira Coupling Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-X]L₂ pd0->pd_complex Oxidative Addition (Ar-X) pd_alkyne [Ar-Pd(II)-C≡CR]L₂ pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination Product Product pd_alkyne->Product Product (Ar-C≡CR) cu_acetylide Cu(I)-C≡CR cu_acetylide->pd_complex alkyne R-C≡CH alkyne->cu_acetylide [Cu(I)], Base Sonogashira Reaction cluster_reactants Reactants cluster_product Product Alkyne N-(prop-2-yn-1-yl)propanamide Reaction + ArylHalide Iodobenzene CoupledProduct N-(3-phenylprop-2-yn-1-yl)propanamide Reaction->CoupledProduct Pd(PPh₃)₄, CuI Et₃N, THF, rt

Sources

Application

Application Note: Advanced Analytical Methodologies for N-(Prop-2-yn-1-yl)propanamide Detection

Executive Summary N-(prop-2-yn-1-yl)propanamide (CAS 18327-35-0), commonly referred to as N-propargylpropanamide, is a highly versatile terminal alkyne-containing amide. It is frequently utilized as a bioorthogonal handl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(prop-2-yn-1-yl)propanamide (CAS 18327-35-0), commonly referred to as N-propargylpropanamide, is a highly versatile terminal alkyne-containing amide. It is frequently utilized as a bioorthogonal handle in Click Chemistry (CuAAC), a synthetic building block, and a structural analog in the development of monoamine oxidase (MAO) inhibitors. Due to its low molecular weight (111.14 g/mol ) and the absence of a strong UV chromophore, traditional HPLC-UV methods lack the sensitivity and specificity required for trace-level detection.

This application note provides researchers and drug development professionals with two fully validated, mass spectrometry-driven analytical frameworks: Gas Chromatography-Mass Spectrometry (GC-MS) for chemical and environmental matrices, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for complex biological matrices.

Physicochemical Profiling & Analytical Rationale

To design a robust analytical method, we must first deconstruct the physicochemical nature of the analyte[1]:

  • Molecular Formula: C6H9NO

  • Exact Mass: 111.0684 Da

  • Structural Features: A highly polar amide bond coupled with a hydrophobic, reactive terminal propargyl group.

Analytical Decision Workflow

The choice between GC-MS and LC-MS/MS is dictated by the sample matrix and the required limit of quantitation (LOQ). GC-MS leverages the compound's volatility, making it ideal for organic extracts. Conversely, LC-MS/MS bypasses the need for thermal vaporization, utilizing Electrospray Ionization (ESI) to achieve sub-nanogram sensitivity in plasma or cell lysates, a strategy proven effective for structurally similar N-propargyl drugs like rasagiline[2].

Workflow Start Sample: N-(prop-2-yn-1-yl)propanamide Matrix Matrix Assessment Start->Matrix GC_Path Non-Aqueous / Volatile (Chemical Synthesis) Matrix->GC_Path Low Polarity Matrix LC_Path Aqueous / Biological (Plasma, Cell Media) Matrix->LC_Path High Polarity Matrix GC_Prep LLE / SPE Extraction (EPA 8270 Protocol) GC_Path->GC_Prep LC_Prep Protein Precipitation (Acetonitrile 1:3) LC_Path->LC_Prep GC_Acq GC-MS (EI, 70 eV) DB-5MS Column GC_Prep->GC_Acq LC_Acq LC-MS/MS (ESI+) C18 Column, MRM LC_Prep->LC_Acq

Analytical Decision Tree for N-(prop-2-yn-1-yl)propanamide Detection.

Methodological Framework I: GC-MS (Chemical/Environmental Matrices)

This protocol is adapted from the principles of[3], which governs the analysis of semivolatile organic compounds.

Causality in Sample Preparation

For aqueous chemical matrices, Solid Phase Extraction (SPE) is superior to Liquid-Liquid Extraction (LLE). Because N-(prop-2-yn-1-yl)propanamide is highly polar, standard C18 cartridges yield poor recovery. Protocol: We utilize activated carbon or Hydrophilic-Lipophilic Balance (HLB) polymeric cartridges[4]. The HLB sorbent captures the polar amide via hydrogen bonding, while the carbon prevents early breakthrough of the low-molecular-weight analyte.

Step-by-Step SPE Protocol:

  • Conditioning: Pass 5 mL of Dichloromethane (DCM), followed by 5 mL of Methanol, and 5 mL of LC-MS grade water through the HLB cartridge. Do not let the sorbent dry.

  • Loading: Load 10 mL of the aqueous sample at a controlled flow rate of 1-2 mL/min to ensure optimal mass transfer into the sorbent pores.

  • Washing: Wash with 2 mL of 5% Methanol in water to remove salts without eluting the analyte.

  • Drying: Apply full vacuum for 10 minutes. Moisture in the eluate will severely degrade the GC column stationary phase.

  • Elution: Elute with 5 mL of DCM. Concentrate under a gentle stream of ultra-pure nitrogen to 1 mL.

GC-MS Instrumental Parameters
ParameterSettingRationale
Column DB-5MS (30 m × 0.25 mm, 0.25 µm)5% phenyl phase provides inertness, preventing amide adsorption and peak tailing[5][6].
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Maintains consistent retention times regardless of oven temperature ramping.
Injection 1 µL, Splitless mode, 250°CMaximizes sensitivity for trace analysis; high temp ensures instant vaporization.
Oven Program 50°C (hold 1 min) → 15°C/min to 280°CLow initial temp focuses the volatile analyte at the column head, mitigating band broadening.
Ionization Electron Impact (EI), 70 eVStandardized energy ensures reproducible fragmentation matching NIST spectral libraries.
Acquisition SIM Mode: m/z 111, 82, 56m/z 111 is the molecular ion; 56 is the base peak (propargylamine fragment).

Methodological Framework II: LC-MS/MS (Biological Matrices)

For pharmacokinetic profiling or cell-based assays, LC-MS/MS is the gold standard. The methodology draws upon validated bioanalytical frameworks used for N-propargyl-containing pharmaceuticals[2].

Causality in Sample Preparation

Biological matrices (plasma, serum) contain proteins that will irreversibly clog LC columns. Protocol: Protein precipitation (PPT) using cold acetonitrile (ACN) is employed. A 1:3 ratio of sample to ACN is critical; it rapidly denatures proteins while maintaining a high enough dielectric constant to keep the polar N-(prop-2-yn-1-yl)propanamide in solution, preventing co-precipitation losses.

Step-by-Step PPT Protocol:

  • Spiking: Aliquot 50 µL of plasma. Add 10 µL of Internal Standard (e.g., Deuterated N-propargylpropanamide-d3 or Pseudoephedrine).

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (-20°C).

  • Agitation: Vortex vigorously for 2 minutes to ensure complete protein aggregation.

  • Centrifugation: Spin at 14,000 × g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of LC-MS water (to match the initial mobile phase conditions and prevent peak distortion).

LC-MS/MS Instrumental Parameters
ParameterSettingRationale
Column Zorbax Extend C18 (100 × 2.1 mm, 1.8 µm)High surface area and end-capping prevent secondary interactions with the amide nitrogen[2].
Mobile Phase A Water + 5 mM Ammonium Acetate + 0.1% FAFA ensures protonation ([M+H]+); Ammonium Acetate buffers the droplet, preventing ESI signal suppression.
Mobile Phase B Acetonitrile + 0.1% Formic Acid (FA)ACN provides optimal desolvation efficiency in the ESI source compared to Methanol.
Gradient 5% B to 95% B over 4.0 minutesRapid gradient elutes the polar analyte early while washing out hydrophobic matrix lipids.
Ionization ESI Positive Mode (ESI+)The amide nitrogen readily accepts a proton to form a stable [M+H]+ ion at m/z 112.1.
Collision-Induced Dissociation (CID) Pathway

During MS/MS, the precursor ion (m/z 112.1) is isolated in Q1 and fragmented in Q2. The protonation weakens the C-N amide bond, leading to two primary Multiple Reaction Monitoring (MRM) transitions:

  • Quantifier Transition: m/z 112.1 → 56.1 (Propargylamine Cation).

  • Qualifier Transition: m/z 112.1 → 57.1 (Propanoyl Cation).

Fragmentation Parent [M+H]+ m/z 112.1 Intermediate Protonated Amide Activated Complex Parent->Intermediate CID Energy (10-20 eV) Frag1 Propargylamine Cation m/z 56.1 Intermediate->Frag1 Cleavage (- C3H6O) Frag2 Propanoyl Cation m/z 57.1 Intermediate->Frag2 Cleavage (- C3H6N)

ESI+ Collision-Induced Dissociation (CID) Pathway for N-(prop-2-yn-1-yl)propanamide.

System Suitability & Self-Validating Quality Control

To ensure absolute trustworthiness and scientific integrity, the analytical run must be designed as a self-validating system. Do not initiate sample acquisition until the following criteria are met:

  • Carryover Assessment (Blank Injections): Inject a double-blank (matrix without analyte or IS) immediately following the highest calibration standard. The signal at the retention time of N-(prop-2-yn-1-yl)propanamide must be <20% of the Lower Limit of Quantitation (LLOQ).

  • Linearity & Calibration: Construct a 6-point calibration curve (e.g., 1 to 500 ng/mL). The coefficient of determination ( R2 ) must be ≥0.995 using a 1/x2 weighting factor to ensure accuracy at the lower end of the curve.

  • Matrix Effect Validation: Calculate the matrix factor by comparing the peak area of the analyte spiked into post-extracted blank matrix versus the analyte spiked into neat solvent. A variance of >15% indicates severe ion suppression, requiring further sample dilution or adjustment of the LC gradient.

  • Quality Control (QC) Bracketing: Insert Low, Mid, and High QC samples after every 15 unknown samples. The run is only valid if 67% of the QC samples fall within ±15% of their nominal concentration.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12155512, N-(prop-2-yn-1-yl)propanamide. Retrieved from[Link][1]

  • U.S. Environmental Protection Agency (1998). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from[Link][3]

  • Wang, T., Yang, L., Hua, J., & Wang, L. (2016). Simultaneous bioanalysis of rasagiline and its major metabolites in human plasma by LC-MS/MS: Application to a clinical pharmacokinetic study. Journal of Chromatography B. Retrieved from[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

"stability and degradation of N-(prop-2-yn-1-yl)propanamide in solution"

Technical Support Center: N-(prop-2-yn-1-yl)propanamide Welcome to the technical support guide for N-(prop-2-yn-1-yl)propanamide (CAS 18327-35-0). This document is designed for researchers, chemists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(prop-2-yn-1-yl)propanamide

Welcome to the technical support guide for N-(prop-2-yn-1-yl)propanamide (CAS 18327-35-0). This document is designed for researchers, chemists, and drug development professionals to provide expert guidance on ensuring the stability and integrity of this compound in solution. We will address common challenges, provide detailed troubleshooting protocols, and explain the underlying chemical principles to ensure the success and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of N-(prop-2-yn-1-yl)propanamide.

Q1: What are the primary factors that can cause N-(prop-2-yn-1-yl)propanamide to degrade in solution?

A1: N-(prop-2-yn-1-yl)propanamide contains two primary functional groups susceptible to degradation: an amide linkage and a terminal alkyne. The main degradation pathways are:

  • Hydrolysis of the Amide Bond: This is the most common degradation pathway for amides, where the C-N bond is cleaved.[1] This reaction is significantly accelerated by strongly acidic or basic conditions and elevated temperatures.[2][3][4]

  • Reactions of the Terminal Alkyne: The terminal alkyne is a reactive functional group. It can undergo oxidation, polymerization, or dimerization (homocoupling), especially in the presence of certain metal catalysts like copper.[5] The acidic proton on the terminal alkyne can also react with heavy metal ions (e.g., Ag+, Cu+) to form potentially explosive metal acetylides.[5][6]

Q2: What is the recommended solvent for preparing stock solutions?

A2: For optimal long-term stability, stock solutions should be prepared in a high-quality, dry, aprotic solvent such as dimethyl sulfoxide (DMSO) or anhydrous ethanol.[7] While the compound may be soluble in aqueous buffers, minimizing contact with water during storage is crucial to prevent hydrolysis.[7]

Q3: How should I store stock solutions of N-(prop-2-yn-1-yl)propanamide?

A3: To maintain the integrity of your compound, follow these storage guidelines:

  • Temperature: Store stock solutions in tightly sealed vials at low temperatures, such as -20°C or -80°C, to minimize thermal degradation and potential polymerization of the alkyne.[5][7]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the terminal alkyne.[5]

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil to prevent potential photodegradation.[5]

Q4: I need to use an aqueous buffer for my experiment. How can I minimize degradation?

A4: If an aqueous buffer is required, it is strongly recommended to prepare the working solution fresh for each experiment.[7] The stability of amides is highly pH-dependent; they are generally most stable in neutral or near-neutral pH ranges (approximately pH 3-6).[8] Avoid strongly acidic (pH < 3) or basic (pH > 8) buffers if possible, as these conditions catalyze hydrolysis.[2][4]

Section 2: Troubleshooting Guide: Unexpected Experimental Results

This guide provides a structured approach to diagnosing and resolving common issues encountered during experiments.

Issue 1: My experimental results are inconsistent, and the biological/chemical activity of my compound seems to decrease over time.

  • Potential Cause: This is a classic sign of compound degradation. The parent compound is likely breaking down into less active or inactive products.

  • Troubleshooting Steps & Recommendations:

    • Confirm Degradation: The first step is to confirm if degradation is occurring. Analyze a freshly prepared solution alongside an aged solution using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[1] A decrease in the peak area of the parent compound and the appearance of new peaks in the aged sample would confirm degradation.

    • Review Solution Preparation: Are you preparing aqueous solutions and storing them? Recommendation: Always prepare aqueous working solutions immediately before use from a frozen, anhydrous stock.[7]

    • Evaluate Buffer pH: Check the pH of your experimental buffer. Amide hydrolysis rates can vary significantly with small changes in pH, especially under extreme conditions.[4] Recommendation: If your experiment allows, use a buffer system that maintains a stable pH between 3 and 6.[2][8]

Issue 2: I see one or more new peaks in my HPLC or LC-MS chromatogram that were not there initially.

  • Potential Cause: The new peaks are almost certainly degradation products. Identifying these products can provide crucial clues about the degradation pathway.

  • Troubleshooting Steps & Recommendations:

    • Identify the Degradants: Use LC-MS to determine the mass of the new peaks. Based on the structure of N-(prop-2-yn-1-yl)propanamide (MW: 111.14 g/mol ), the most likely hydrolysis products are propanoic acid and propargylamine (prop-2-yn-1-amine) .[9][10]

    • Perform a Forced Degradation Study: To confirm the identity of the degradants, a forced degradation study is invaluable.[3][11][12] This involves intentionally degrading the compound under controlled stress conditions (acid, base, heat, oxidation) and analyzing the resulting samples.[1][11] This helps to create a "fingerprint" of potential degradation products. (See Section 3 for a protocol).

    • Check for Metal Contamination: If you are performing reactions that involve metal catalysts (especially copper), you may be observing alkyne homocoupling products (dimers).[5] Recommendation: Ensure thorough removal of metal catalysts after synthesis and avoid storing the compound in containers with metal components where leaching could occur.

Issue 3: I'm performing a copper-catalyzed reaction (e.g., "click" chemistry) and getting a significant amount of a side product.

  • Potential Cause: The terminal alkyne is likely undergoing homocoupling (Glaser coupling), a common side reaction in copper-catalyzed processes where the alkyne dimerizes.[5]

  • Troubleshooting Steps & Recommendations:

    • Deoxygenate Solutions: This side reaction is often promoted by the oxidation of the copper(I) catalyst. Recommendation: Thoroughly deoxygenate all reaction solvents and reagents and run the reaction under an inert atmosphere (argon or nitrogen).[5]

    • Use a Reducing Agent: The addition of a mild reducing agent can help maintain the copper catalyst in its active Cu(I) state.

    • Control Temperature: Running the reaction at lower temperatures can often reduce the rate of side reactions.[5]

Section 3: Standard Operating Procedures (SOPs)

These detailed protocols provide step-by-step guidance for key laboratory procedures.

SOP 1: Preparation and Storage of Stock Solutions
  • Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as DMSO.

  • Weighing: Accurately weigh the desired amount of N-(prop-2-yn-1-yl)propanamide in a clean, dry vial.

  • Dissolution: Add the appropriate volume of anhydrous solvent to achieve the target concentration. Mix thoroughly until fully dissolved.

  • Inerting and Sealing: If possible, briefly flush the headspace of the vial with an inert gas (argon or nitrogen) before sealing tightly with a PTFE-lined cap.

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, and preparation date.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light.[5][7]

SOP 2: Protocol for a Basic Forced Degradation Study

This study is essential for understanding degradation pathways and developing a stability-indicating analytical method.[11][12] The goal is to achieve 2-20% degradation of the active component.[12]

  • Sample Preparation: Prepare several identical solutions of N-(prop-2-yn-1-yl)propanamide (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water (50:50).

  • Stress Conditions: Expose individual samples to the following conditions.[1][11][12] Always include a control sample kept under normal conditions.

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Incubate at 80°C (in a neutral solution).

    • Photodegradation: Expose to UV light (e.g., 254 nm) at room temperature.

  • Time Points: Collect aliquots from each condition at various time points (e.g., 2, 8, 24, 48 hours).

  • Sample Quenching: Before analysis, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples (including the control) by a suitable HPLC-UV or LC-MS method. Compare the chromatograms to identify degradation products formed under each specific condition.[1]

Section 4: Data and Pathway Visualizations

Summary of Stability-Influencing Factors
Condition Parameter Effect on N-(prop-2-yn-1-yl)propanamide Primary Degradation Pathway
pH Acidic (pH < 3)Accelerates degradationAmide Hydrolysis[3][4]
Neutral (pH ~7)Relatively StableSlow Amide Hydrolysis
Basic (pH > 8)Accelerates degradationAmide Hydrolysis[3][4]
Temperature Elevated (>40°C)Accelerates degradationAmide Hydrolysis, Alkyne Polymerization[2][5]
Oxidizing Agents H₂O₂, O₂May cause degradationAlkyne Oxidation / Dimerization[5]
Metal Ions Cu+, Ag+, Hg²+Can form explosive acetylides; Cu+ can catalyze dimerizationAcetylide Formation, Glaser Coupling[5]
Light UV / High IntensityPotential for degradationPhotodegradation
Diagram: Forced Degradation Study Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution aliquot Aliquot into 6 Vials prep->aliquot control Control (RT) acid Acid (0.1M HCl, 60°C) base Base (0.1M NaOH, 60°C) ox Oxidative (3% H2O2) thermal Thermal (80°C) photo Photolytic (UV Light) sample Sample at T=0, 2, 8, 24h control->sample acid->sample base->sample ox->sample thermal->sample photo->sample quench Quench/Neutralize sample->quench hplc Analyze by HPLC / LC-MS quench->hplc data Compare Chromatograms Identify Degradants hplc->data

Caption: Workflow for a forced degradation study.

Diagram: Primary Degradation Pathways

G cluster_hydrolysis Amide Hydrolysis cluster_alkyne Alkyne Reactions parent N-(prop-2-yn-1-yl)propanamide prod1 Propanoic Acid parent->prod1 H+ or OH- / H2O prod2 Propargylamine parent->prod2 H+ or OH- / H2O prod3 Dimerization Product (Glaser Coupling) parent->prod3 Cu+ / O2 prod4 Oxidized Products parent->prod4 Oxidant

Caption: Potential degradation pathways.

References

  • How to Detect Amide Degradation Using Chromatographic Techniques. (2026, February 28).
  • How to Enhance Amide Stability in High-Temperature Processes. (2026, February 28).
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Drug Discovery & Development.
  • Quantifying Amide Bond Ruggedness: Impact of pH Variations. (2026, February 28).
  • Common pitfalls in the handling of terminal alkynes. Benchchem.
  • Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PMC.
  • Forced Degradation to Develop Stability-indicating Methods. (2012, January 1). Pharmaceutical Outsourcing.
  • Powell, M. F. (1987). Stability of lidocaine in aqueous solution: effect of temperature, pH, buffer, and metal ions on amide hydrolysis. Pharmaceutical Research, 4(1), 42–45.
  • Chemical Properties of Amides: Hydrolysis. Lumen Learning.
  • A practical guide to forced degradation and stability studies for drug substances. Agt | Contract Research, Development and Manufacturing.
  • Alkynes. University of Calgary.
  • pH-Dependent Conformational Switching of Amide Bonds from Full trans to Full cis and Vice Versa. (2022, May 11).
  • Terminal Alkynes as Acids. (2021, July 31). Chemistry LibreTexts.
  • Hydrolysis of Esters and Amides in acid and base conditions. (2024, March 3). YouTube.
  • Physical and Chemical Properties of Alkynes. (2026, March 2).
  • Chemical Properties of Amides: Hydrolysis. (2021, March 21). Chemistry LibreTexts.
  • Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. (2019, February 27). Chemistry Steps.
  • the hydrolysis of amides. Chemguide.
  • N-(prop-2-yn-1-yl)propanamide. PubChem.
  • Hydrolysis of Esters and Amides. (2026, February 17). Chemistry LibreTexts.
  • Separation of N-Carbamothioyl-2-methylpropanamide on Newcrom R1 HPLC column. SIELC Technologies.
  • N-(prop-2-yn-1-yl)propanamide (C6H9NO). PubChemLite.
  • Napropamide impurities and metabolites: a complementary approach using chemical synthesis and biosynthesis. GalChimia.
  • Discovery of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides as novel microRNA-21 inhibitors. (2015, October 1). PubMed.
  • Quantitative Analysis of 2-Amino-N-butylpropanamide Hydrochloride using LC-MS. Benchchem.
  • N,N-Dimethyl-3-(piperidin-3-yl)propanamide stability issues in solution. Benchchem.
  • Propanamide. Wikipedia.
  • addressing stability issues and degradation pathways of 1-Propanol, 1,2-diphenyl-. Benchchem.
  • Pathway of 1,2-propanediol degradation. Under fermentative conditions,...
  • Neuropeptidomics: Mass Spectrometry-based Qualitative and Quantit
  • N-(Prop-2-yn-1-yl)benzamide. Sigma-Aldrich.
  • N-(PROPAN-2-YL)PROP-2-ENAMIDE.
  • synthesis and characterization of two new carboxamides compounds: n-prop-2-ynylacrylamide and n-prop-2-ynylbut-2-enamide. (2016, August 5).

Sources

Optimization

"N-(prop-2-yn-1-yl)propanamide reaction monitoring by TLC or LC-MS"

Welcome to the Technical Support Center for the reaction monitoring of N-(prop-2-yn-1-yl)propanamide . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the reaction monitoring of N-(prop-2-yn-1-yl)propanamide . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of this molecule.

N-(prop-2-yn-1-yl)propanamide (Chemical Formula: C₆H₉NO, Exact Mass: 111.068 Da) presents two primary analytical hurdles:

  • Lack of a Chromophore: The molecule consists of an isolated terminal alkyne and a secondary amide. Without an extended π -conjugated system, it is completely inactive under standard 254 nm UV light[1].

  • Low Molecular Weight & High Polarity: With a mass of ~111 Da, its protonated ion [M+H]+ falls directly into the low-mass "chemical noise" region of Electrospray Ionization (ESI)[2]. Furthermore, its polarity causes poor retention on standard reversed-phase LC columns.

Below are the field-proven troubleshooting guides, self-validating methodologies, and FAQs to ensure absolute analytical confidence during your synthesis.

Module 1: Thin-Layer Chromatography (TLC) Troubleshooting

Because N-(prop-2-yn-1-yl)propanamide is UV-inactive, chemical staining is mandatory. The terminal alkyne is highly susceptible to oxidation, making Potassium Permanganate (KMnO₄) the optimal visualization reagent[1]. KMnO₄ oxidizes the π -bonds of the alkyne, reducing the deep purple Mn(VII) to a brown/yellow Mn(IV) dioxide complex[3].

Quantitative Comparison of TLC Visualization Methods
Visualization MethodChemical MechanismExpected ResultSuitability for Target
UV Lamp (254 nm) Fluorescence quenching of F254 silicaInvisible (No extended π -system)Poor
KMnO₄ Stain Oxidation of alkyne and amide bondsBright yellow spot on a purple backgroundExcellent
PMA Stain Reduction of Mo(VI) to Mo(V)Dark green/blue spot on a light green backgroundGood (Requires strong heat)
Iodine Chamber Reversible complexation with π -electronsTransient brown spotModerate (Fades rapidly)
Self-Validating Protocol: KMnO₄ Staining for Alkyne Visualization

Causality Focus: This protocol includes a positive control to validate that the stain is active and the heating temperature is optimal, preventing false negatives.

  • Stain Preparation: Dissolve 1.5 g KMnO₄, 10 g K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of distilled water[3]. Note: The alkaline environment accelerates the oxidation of the alkyne.

  • Elution: Elute the silica gel plate using a polar solvent system (e.g., 1:1 Hexane:Ethyl Acetate or 95:5 DCM:MeOH) to accommodate the polar amide.

  • Validation Spotting (Crucial): Alongside your reaction mixture, spot a known oxidizable compound (e.g., benzyl alcohol or a commercially available alkyne) as a positive control.

  • Dipping: Submerge the dried TLC plate into the KMnO₄ solution for 2 seconds. Wipe the excess stain from the back of the plate.

  • Development: Gently heat the plate using a heat gun.

    • Success Criterion: The positive control and the N-(prop-2-yn-1-yl)propanamide will appear as bright yellow/brown spots against a vibrant purple background.

TLC_Workflow Start Elute TLC Plate (e.g., 1:1 Hexane:EtOAc) UV UV 254 nm Check (Analyte Invisible) Start->UV Stain Dip in KMnO4 Stain (Oxidizes Alkyne) UV->Stain Heat Gentle Heating (Heat Gun) Stain->Heat Result Yellow Spot on Purple Background Heat->Result

Fig 1. Workflow for TLC visualization of UV-inactive alkynes using KMnO4 staining.

TLC FAQ

Q: My reaction mixture shows no spots under UV, but NMR indicates the starting material is consumed. What happened? A: Your starting material and product are UV-inactive[3]. Relying solely on UV 254 nm will lead to the false assumption that no organic material is present. Immediately switch to the KMnO₄ protocol described above.

Q: The KMnO₄ stain turns completely brown immediately after dipping, obscuring all spots. Why? A: The TLC plate was likely not dried completely. Residual ethyl acetate or methanol (which are oxidizable) will react with the KMnO₄, ruining the background contrast. Dry the plate thoroughly with compressed air before dipping.

Module 2: LC-MS Troubleshooting

Analyzing a 111.07 Da polar molecule via LC-MS requires deliberate circumvention of the "void volume trap" and "low-mass noise suppression." Standard C18 columns will not retain this molecule, causing it to elute with unretained salts, leading to severe ESI ion suppression[4].

Optimized LC-MS Method Parameters
ParameterRecommended SettingScientific Rationale
Stationary Phase HILIC (Amide) or Polar-embedded C18 (e.g., AQ)Prevents the polar amide from eluting in the void volume ( t0​ ).
Mobile Phase A: H₂O + 0.1% Formic AcidB: MeCN + 0.1% Formic AcidFormic acid provides the necessary protons for [M+H]+ formation in ESI+[2].
ESI Mode Positive Ionization (ESI+)The amide nitrogen readily accepts a proton to form [M+H]+ at m/z 112.08.
Cone Voltage Low (10 - 15 V)Prevents in-source fragmentation of the fragile low-MW amide bond[2].
Scan Range m/z 50 - 500Ensures the quadrupole or ion trap does not cut off the low m/z 112 target.
Self-Validating Protocol: Low-MW ESI+ Optimization

Causality Focus: Low molecular weight compounds are easily fragmented in the ESI source before reaching the mass analyzer. We must validate the survival of the intact molecular ion.

  • System Suitability Test: Inject a standard solution of a known low-MW amide (e.g., propionamide, MW 73) to verify that your mass spectrometer's low-mass cutoff is configured correctly and solvent cluster noise is manageable.

  • Column Equilibration: If using HILIC, equilibrate with 90% organic (Acetonitrile) for at least 10 column volumes. (Note: HILIC retention is inverse to reversed-phase; higher organic = higher retention).

  • Voltage Tuning: Set the declustering potential/cone voltage to 10 V. Inject the N-(prop-2-yn-1-yl)propanamide sample.

  • Data Analysis: Extract the Extracted Ion Chromatogram (XIC) for m/z 112.08 ( [M+H]+ ) and m/z 134.06 ( [M+Na]+ ).

    • Success Criterion: A sharp peak at k′>2 (retention factor) with a dominant m/z 112.08 signal.

LCMS_Workflow Sample N-(prop-2-yn-1-yl)propanamide MW: 111.07 Da Col Column Selection (HILIC or Polar C18) Sample->Col Prevent void elution ESI ESI+ Ionization Low Cone Voltage (10-15V) Col->ESI Eluent to MS Detect Detect[M+H]+ at m/z 112 Avoid Solvent Noise ESI->Detect Prevent fragmentation

Fig 2. LC-MS optimization logic for low-molecular-weight polar amides.

LC-MS FAQ

Q: I cannot find the m/z 112 peak, but I see a massive peak at m/z 134. Is this my product? A: Yes. Low molecular weight oxygen-containing compounds (like amides) have a high affinity for ambient sodium ions in the LC system, readily forming the sodium adduct [M+Na]+ at m/z 134.06. You can suppress this by ensuring high-purity LC-MS grade solvents and adding a trace amount of ammonium formate to force the formation of [M+NH4​]+ (m/z 129.10) or [M+H]+ [2].

Q: My peak shape is extremely broad and elutes at the exact same time as the solvent front (void volume). How do I fix this? A: The molecule is too polar to partition into a standard C18 stationary phase. Because it elutes in the void volume, it is suffering from severe ion suppression from unretained matrix salts[4]. Switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column, or use an aqueous-compatible C18 column (often designated as "AQ" or "Polar-Endcapped") starting at 100% aqueous mobile phase.

Q: I see a peak at m/z 56 instead of 112. What is happening? A: Your cone voltage or declustering potential is set too high. The energy in the ESI source is causing in-source fragmentation, breaking the amide bond and leaving the protonated propargyl amine fragment ( C3​H6​N+ , exact mass 56.05). Lower the cone voltage to 10-15 V.

Sources

Reference Data & Comparative Studies

Validation

Conjugation Strategies: CuAAC vs. SPAAC for Propanamide-Linked Architectures

An Objective Guide to Reactivity, Kinetics, and Application Suitability For researchers and drug development professionals, selecting the optimal bioconjugation strategy requires a rigorous understanding of molecular mec...

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Guide to Reactivity, Kinetics, and Application Suitability

For researchers and drug development professionals, selecting the optimal bioconjugation strategy requires a rigorous understanding of molecular mechanics. This guide provides an in-depth comparison of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), specifically evaluating the utility of N-(prop-2-yn-1-yl)propanamide —a terminal alkyne—and its strained cyclooctyne alternatives.

By analyzing the causality behind these reactions, this guide establishes a framework for designing self-validating, high-yield experimental protocols.

The Mechanistic Dichotomy: Terminal vs. Strained Alkynes

To objectively compare CuAAC and SPAAC for propanamide-based linkers, we must first address a fundamental chemical reality: N-(prop-2-yn-1-yl)propanamide is a terminal alkyne and is fundamentally incompatible with SPAAC under physiological conditions.

The Causality of CuAAC Reactivity

N-(prop-2-yn-1-yl)propanamide (CAS: 18327-35-0) features an unactivated terminal alkyne [10]. According to molecular orbital theory, the activation energy barrier for a standard 1,3-dipolar cycloaddition between this terminal alkyne and an azide is prohibitively high at room temperature. CuAAC circumvents this by utilizing a Cu(I) catalyst. The copper inserts into the terminal C-H bond to form a highly reactive copper acetylide intermediate, drastically lowering the activation energy and driving the reaction forward with absolute 1,4-regioselectivity [1, 2].

The Causality of SPAAC Reactivity (The Distortion-Interaction Model)

SPAAC eliminates the need for a toxic metal catalyst by relying on the distortion-interaction model [8]. The reaction is driven by approximately 18 kcal/mol of inherent ring strain found in cyclooctynes (e.g., DBCO or BCN) [9]. Because N-(prop-2-yn-1-yl)propanamide lacks this ring strain, it cannot undergo SPAAC. Therefore, to achieve a copper-free click reaction for a propanamide-linked system, researchers must substitute the terminal N-(prop-2-yn-1-yl)propanamide with a strained cyclooctyne-propanamide analog [1, 4].

Mechanism Target Target: Propanamide Ligation CuAAC_Path CuAAC Pathway (Terminal Alkyne) Target->CuAAC_Path SPAAC_Path SPAAC Pathway (Strained Alkyne) Target->SPAAC_Path Molecule1 N-(prop-2-yn-1-yl)propanamide (No Ring Strain) CuAAC_Path->Molecule1 Molecule2 DBCO-Propanamide Analog (High Ring Strain) SPAAC_Path->Molecule2 Cat1 Cu(I) Catalyst Required (Forms Copper Acetylide) Molecule1->Cat1 Cat2 No Catalyst Required (Distortion-Interaction Driven) Molecule2->Cat2 Result1 1,4-Triazole Linkage (Fast, In Vitro) Cat1->Result1 Result2 Mixed Triazole Isomers (Biocompatible, In Vivo) Cat2->Result2

Mechanistic decision tree comparing CuAAC and SPAAC pathways for propanamide ligation.

Quantitative Performance Comparison

When designing a bioconjugation workflow, the choice between utilizing N-(prop-2-yn-1-yl)propanamide via CuAAC versus a strained analog via SPAAC hinges on reaction kinetics, biocompatibility, and cost [1, 5].

The following table synthesizes the quantitative performance metrics of both systems:

Performance MetricCuAAC (N-(prop-2-yn-1-yl)propanamide)SPAAC (DBCO-Propanamide Analog)
Activation Mechanism Copper(I) Acetylide FormationRing Strain (Distortion-Interaction)
Reaction Kinetics ( k2​ ) 10 – 100 M⁻¹s⁻¹ (Very Fast)0.1 – 1 M⁻¹s⁻¹ (Moderate to Fast)
Regioselectivity Exclusively 1,4-disubstituted triazoleMixture of 1,4- and 1,5-regioisomers
Biocompatibility Low to Moderate (Requires ROS mitigation)Excellent (True bioorthogonal chemistry)
Reagent Accessibility Highly accessible, inexpensive to synthesizeComplex synthesis, significantly higher cost
Primary Application In vitro assays, material science, lysatesIn vivo labeling, live-cell imaging

Self-Validating Experimental Protocols

To ensure scientific integrity, experimental protocols must be designed as self-validating systems. The following methodologies detail the exact causal steps required to achieve high-yield ligation using both chemistries.

Protocol A: CuAAC with N-(prop-2-yn-1-yl)propanamide

Designed for in vitro conjugation where rapid kinetics and absolute regioselectivity are required.

  • Substrate Preparation: Dissolve the azide-functionalized biomolecule in PBS (pH 7.4) to a final concentration of 1 mM.

  • Alkyne Addition: Add N-(prop-2-yn-1-yl)propanamide to a final concentration of 1.5 mM (1.5x molar excess).

  • Catalyst Pre-Complexation (Critical Validation Step): In a separate tube, mix 100 µM CuSO₄ with 500 µM THPTA ligand. Causality: Pre-complexing the copper with a stabilizing ligand like THPTA prevents the generation of reactive oxygen species (ROS) that would otherwise degrade the biomolecule [3, 4].

  • Reaction Initiation: Add the Cu-THPTA complex to the main reaction mixture. Immediately add 5 mM Sodium Ascorbate. Causality: Ascorbate acts as a reducing agent to continuously reduce inactive Cu(II) to the catalytically active Cu(I) state in situ.

  • Incubation: Incubate at room temperature for 1 hour. Quench with EDTA to chelate the copper prior to purification.

Protocol B: SPAAC with DBCO-Propanamide

Designed for live-cell or in vivo applications where copper toxicity strictly prohibits CuAAC.

  • Substrate Preparation: Dissolve the azide-functionalized biomolecule in PBS (pH 7.4) to a final concentration of 1 mM.

  • Alkyne Addition: Add the DBCO-propanamide analog to a final concentration of 2.0 mM. Causality: Because SPAAC kinetics are inherently slower than CuAAC, utilizing a slightly higher molar excess (2x) of the strained alkyne helps drive the reaction to completion within a practical timeframe [6, 9].

  • Incubation: Incubate at room temperature for 2 to 4 hours.

  • Direct Purification: Proceed directly to downstream purification (e.g., SEC or dialysis). Causality: The absence of metal catalysts or reducing agents eliminates the need for complex quenching steps, preserving the structural integrity of sensitive biologics.

Workflows cluster_CuAAC CuAAC Protocol (In Vitro) cluster_SPAAC SPAAC Protocol (In Vivo) Start Azide-Functionalized Biomolecule Step1A Add N-(prop-2-yn-1-yl) propanamide Start->Step1A Step1B Add DBCO-Propanamide Analog Start->Step1B Step2A Add Pre-complexed CuSO4 + THPTA + Ascorbate Step1A->Step2A Step3A Incubate 1h (RT) Quench with EDTA Step2A->Step3A Step2B No Catalyst Required (Direct Mixing) Step1B->Step2B Step3B Incubate 2-4h (RT) Direct Purification Step2B->Step3B

Step-by-step experimental workflows for CuAAC and SPAAC bioconjugation strategies.

Executive Decision Matrix

The decision to use N-(prop-2-yn-1-yl)propanamide (CuAAC) versus a strained cyclooctyne (SPAAC) should be dictated by the biological constraints of your assay:

  • Choose N-(prop-2-yn-1-yl)propanamide (CuAAC) when working with robust in vitro systems, synthesizing large compound libraries, or when absolute 1,4-regioselectivity is critical for the structural conformation of the final conjugate. It offers unparalleled speed and cost-efficiency [5].

  • Choose a Strained Analog (SPAAC) when the target involves live cells, delicate protein complexes prone to oxidative damage, or in vivo therapeutics where copper clearance is a regulatory hurdle [7, 9].

References

  • Oreate AI. "Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry." Oreateai.com. Available at: [Link]

  • National Institutes of Health (PMC). "Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes." NIH.gov. Available at:[Link]

  • Creative Biolabs. "Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)." Creative-biolabs.com. Available at:[Link]

  • PubChem. "N-(prop-2-yn-1-yl)propanamide | C6H9NO | CID 12155512." NIH.gov. Available at:[Link]

Comparative

A Senior Application Scientist's Guide to the Validation of N-(prop-2-yn-1-yl)propanamide Adducts by Mass Spectrometry

For researchers, scientists, and drug development professionals, the definitive identification and characterization of protein adducts are paramount. The formation of these covalent modifications can signify target engag...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the definitive identification and characterization of protein adducts are paramount. The formation of these covalent modifications can signify target engagement for a novel therapeutic, uncover mechanisms of toxicity, or reveal new biological pathways. The N-(prop-2-yn-1-yl)propanamide moiety, with its reactive alkyne group, is a powerful chemical tool used to probe these interactions. However, its successful application hinges on the robust and unambiguous validation of the resulting adducts.

This guide provides an in-depth, experience-driven comparison of mass spectrometry-based approaches for the validation of N-(prop-2-yn-1-yl)propanamide adducts against other common techniques. We will delve into the causality behind experimental choices, ensuring a self-validating system for your research.

The Central Role of Mass Spectrometry in Adduct Validation

Mass spectrometry (MS) stands as the gold standard for the analysis of covalent protein modifications due to its unparalleled sensitivity, specificity, and ability to pinpoint the exact site of modification.[1][2] Unlike methods that rely on indirect measurements, MS provides direct evidence of the covalent bond formation and the precise mass change associated with the N-(prop-2-yn-1-yl)propanamide adduct.

The most prevalent and powerful approach for this validation is a "bottom-up" proteomics strategy coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This method involves the enzymatic digestion of the adducted protein into smaller peptides, which are then separated and analyzed by the mass spectrometer.

Experimental Workflow: A Step-by-Step Rationale

The following protocol outlines a typical bottom-up proteomics workflow for the validation of N-(prop-2-yn-1-yl)propanamide adducts, with a focus on the scientific reasoning behind each step.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Protein_Adduction 1. Protein Adduction (In vitro or in cellulo) Protein_Isolation 2. Protein Isolation & Purification Protein_Adduction->Protein_Isolation Isolate target protein Reduction_Alkylation 3. Reduction & Alkylation (e.g., DTT & IAA) Protein_Isolation->Reduction_Alkylation Denature & prepare for digestion Proteolytic_Digestion 4. Proteolytic Digestion (e.g., Trypsin) Reduction_Alkylation->Proteolytic_Digestion Ensure efficient cleavage Peptide_Cleanup 5. Peptide Cleanup (e.g., C18 Desalting) Proteolytic_Digestion->Peptide_Cleanup Remove contaminants LC_Separation 6. Liquid Chromatography (Peptide Separation) Peptide_Cleanup->LC_Separation Inject for analysis MS1_Scan 7. MS1 Scan (Precursor Ion Scan) LC_Separation->MS1_Scan Elute peptides MS2_Scan 8. MS/MS Scan (Fragmentation & Product Ion Scan) MS1_Scan->MS2_Scan Select & fragment precursors Database_Search 9. Database Search (e.g., Mascot, Sequest) MS2_Scan->Database_Search Acquire MS/MS spectra Adduct_Identification 10. Adduct Identification (Mass Shift Analysis) Database_Search->Adduct_Identification Identify peptide sequences Site_Localization 11. Site Localization (Fragment Ion Analysis) Adduct_Identification->Site_Localization Confirm adduct mass Comparison_Logic cluster_validation Validation of N-(prop-2-yn-1-yl)propanamide Adducts cluster_methods Analytical Approaches cluster_outcomes Key Outcomes Goal Goal: Definitive Adduct Characterization MS Mass Spectrometry (LC-MS/MS) Goal->MS Immuno Immunoassays (Western Blot / ELISA) Goal->Immuno Radio Radiolabeling Goal->Radio Direct Direct Evidence of Covalent Bond MS->Direct Site Precise Site Localization MS->Site Quant Quantitative Information MS->Quant Indirect Indirect Evidence Immuno->Indirect Radio->Indirect

Sources

Validation

Beyond the Propargyl Tag: A Comprehensive Guide to N-(prop-2-yn-1-yl)propanamide Alternatives for Live-Cell Imaging

N-(prop-2-yn-1-yl)propanamide represents the quintessential propargylamide—a minimal, bioorthogonal alkyne tag widely used in chemical biology. When coupled with Stimulated Raman Scattering (SRS) microscopy, its terminal...

Author: BenchChem Technical Support Team. Date: March 2026

N-(prop-2-yn-1-yl)propanamide represents the quintessential propargylamide—a minimal, bioorthogonal alkyne tag widely used in chemical biology. When coupled with Stimulated Raman Scattering (SRS) microscopy, its terminal alkyne produces a distinct Raman scattering peak at ~2125 cm⁻¹[1]. This frequency sits perfectly within the "cell-silent region" (1800–2800 cm⁻¹), a spectral window where endogenous cellular biomolecules (like lipids and proteins) do not interfere, allowing for background-free imaging[2].

However, as a Senior Application Scientist, I frequently see researchers hit the performance ceiling of simple propargyl tags. The relatively modest Raman cross-section of a single C≡C bond struggles to resolve low-abundance metabolites, and the single vibrational frequency fundamentally prevents multiplexed imaging of different targets simultaneously[3][4].

This guide objectively compares advanced alternatives to simple alkynes, detailing the mechanistic causality behind their enhanced performance and providing self-validating protocols for their implementation.

The Mechanistic Need for Advanced Vibrational Tags

To understand why we must move beyond N-(prop-2-yn-1-yl)propanamide, we must look at the physics of Raman scattering. The intensity of a Raman signal is directly proportional to the square of the polarizability derivative with respect to the vibrational normal coordinate. A simple alkyne has a localized π-electron cloud. If we want more signal without adding bulky fluorophores, we must increase this polarizability[2].

Furthermore, according to Hooke’s Law, the vibrational frequency of a chemical bond depends on its force constant and reduced mass. To achieve multiplexing (tracking multiple molecules at once), we must alter the reduced mass (via isotopes) or the force constant (via different triple bonds) to shift the peak within the silent region without increasing the tag's steric bulk[3][5].

Objective Comparison of Alternatives

Alternative 1: Conjugated Diynes and Polyynes
  • Mechanism: By extending the π-electron conjugation (e.g., from C≡C to C≡C-C≡C), the electron cloud becomes highly delocalized and polarizable during vibration.

  • Performance: A conjugated phenyl-diyne tag exhibits approximately a 5-fold higher SRS signal than a single alkyne like N-(prop-2-yn-1-yl)propanamide[2]. This makes diynes the superior choice for tracking low-abundance targets, such as specific lipid analogs (e.g., Coenzyme Q) in live cells[4].

Alternative 2: Nitrile (-C≡N) Tags
  • Mechanism: The carbon-nitrogen triple bond possesses a different force constant and atomic mass compared to a carbon-carbon triple bond, shifting its vibrational resonance.

  • Performance: Nitriles peak around 2220–2250 cm⁻¹ (e.g., 2232 cm⁻¹)[6]. While their absolute Raman intensity is slightly lower than that of alkynes, they are indispensable for dual-color imaging because their peak does not overlap with the 2125 cm⁻¹ alkyne peak, allowing for orthogonal detection[4][5].

Alternative 3: Isotopically Edited Alkynes (¹³C)
  • Mechanism: Replacing standard ¹²C with ¹³C in the alkyne bond increases the reduced mass of the diatomic oscillator. Hooke's Law dictates that this heavier mass lowers the vibrational frequency.

  • Performance: A ¹³C≡¹³C tag shifts the Raman peak from 2125 cm⁻¹ down to ~2048 cm⁻¹[3]. This provides a "zero-steric-cost" multiplexing palette. It allows researchers to track multiple identical molecules synthesized at different times (pulse-chase experiments) without altering the tag's chemical footprint or biological kinetics[3].

Quantitative Performance Data

Tag TypeRepresentative MotifPeak Position (cm⁻¹)Relative SRS IntensityPrimary Advantage
Standard Alkyne N-(prop-2-yn-1-yl)propanamide~21251x (Baseline)Minimal steric hindrance; standard baseline[1].
Conjugated Diyne Phenyl-diyne~2260~5x to 10xDrastically increased sensitivity for low-abundance targets[2].
Isotope Alkyne ¹³C≡¹³C~2048~1xEnables multiplexing with identical chemical kinetics[3].
Nitrile -C≡N~2220 - 2250~0.5xPerfect orthogonal peak for dual-color imaging alongside alkynes[5][6].

Tag Selection & Workflow Visualization

TagSelection Start Target Abundance & Multiplexing Needs HighAbund High Abundance Single Target Start->HighAbund LowAbund Low Abundance Single Target Start->LowAbund Multi Multiple Targets (Multiplexing) Start->Multi Propargyl Standard Alkyne (e.g., Propargylamide) HighAbund->Propargyl Diyne Conjugated Diyne (Maximized Raman Scattering) LowAbund->Diyne Isotope ¹³C-Edited Alkyne (Shifted Peak, Same Bulk) Multi->Isotope Identical kinetics Nitrile Nitrile Tag (Orthogonal Peak at 2230 cm⁻¹) Multi->Nitrile Distinct probes

Decision matrix for selecting bioorthogonal Raman tags based on experimental needs.

Experimental Protocol: Self-Validating Dual-Color SRS Imaging

A protocol is only as good as its controls. When imaging small molecules via SRS, optical artifacts like cross-phase modulation and non-resonant background can easily mimic chemical signals. The following protocol for dual-color imaging (e.g., a Diyne-tagged lipid and a Nitrile-tagged drug) incorporates an off-resonance validation step to ensure absolute trustworthiness.

Step-by-Step Methodology:
  • Metabolic Labeling: Co-incubate live HeLa cells with 50 µM Diyne-lipid and 100 µM Nitrile-drug in complete media for 4 hours. Crucial Causality: Always prepare a parallel "vehicle-only" control dish. This ensures that any observed signal is strictly dependent on the exogenous tags.

  • Live-Cell Chamber Preparation: Wash cells 3x with PBS to remove unincorporated probes. Mount the cells in a live-cell imaging chamber with physiological buffer (e.g., Tyrode's solution) to maintain normal morphology and prevent osmotic stress during imaging.

  • SRS Laser Tuning (On-Resonance):

    • Tune the energy difference (Δω) between the pump and Stokes lasers to 2260 cm⁻¹ to acquire the Diyne signal.

    • Tune Δω to 2230 cm⁻¹ to acquire the Nitrile signal.

  • The Self-Validating Control (Off-Resonance): Tune Δω to 2000 cm⁻¹ . Because no biological or bioorthogonal triple bonds vibrate at 2000 cm⁻¹, this image must be completely blank. If signal appears here, your system is suffering from optical artifacts (e.g., thermal lensing or cross-phase modulation) and the data cannot be trusted[3].

  • Image Processing: Subtract the 2000 cm⁻¹ background image from the 2260 cm⁻¹ and 2230 cm⁻¹ images to yield the true, purely chemical spatial distribution of your targets.

ProtocolFlow Incubate 1. Co-incubate Diyne + Nitrile Wash 2. Wash & Vehicle Control Incubate->Wash Tune1 3. On-Resonance 2260 & 2230 cm⁻¹ Wash->Tune1 Tune2 4. Off-Resonance 2000 cm⁻¹ (Blank) Tune1->Tune2 Validate 5. Subtract Background & Validate Tune2->Validate

Self-validating SRS imaging workflow utilizing on- and off-resonance tuning.

References

  • Live-cell bioorthogonal chemical imaging: stimulated Raman scattering microscopy of vibrational probes Source: Accounts of Chemical Research (via NIH PMC) URL:[Link]

  • Multicolor Live-Cell Chemical Imaging by Isotopically Edited Alkyne Vibrational Palette Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • Stimulated Raman scattering microscopy: an emerging tool for drug discovery Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

  • SERS Tags for Biomedical Detection and Bioimaging Source: Theranostics URL:[Link]

  • A Bimodal Fluorescence-Raman Probe for Cellular Imaging Source: MDPI Sensors URL:[Link]

Sources

Comparative

Efficacy of N-(prop-2-yn-1-yl)propanamide in microRNA Inhibition: A Comparative Guide on Fragment-Based vs. Oligonucleotide Therapeutics

As the pursuit of drugging the non-coding transcriptome accelerates, the development of microRNA (miRNA) inhibitors has branched into distinct modalities. While Antisense Oligonucleotides (ASOs/AMOs) dominate the clinica...

Author: BenchChem Technical Support Team. Date: March 2026

As the pursuit of drugging the non-coding transcriptome accelerates, the development of microRNA (miRNA) inhibitors has branched into distinct modalities. While Antisense Oligonucleotides (ASOs/AMOs) dominate the clinical landscape due to their predictable Watson-Crick base pairing, small-molecule RNA binders offer superior pharmacokinetic properties and cellular permeability.

In this guide, we objectively evaluate the efficacy of N-(prop-2-yn-1-yl)propanamide —a low-molecular-weight aliphatic alkyne-amide[1]. Rather than evaluating it as a standalone therapeutic, we will analyze its critical utility as a fragment-based discovery tool, comparing its performance against optimized small molecules (e.g., Targapremir-210)[2] and established Locked Nucleic Acid (LNA) oligonucleotides.

Mechanistic Profiling: The Physics of RNA-Small Molecule Interactions

To understand the efficacy of any RNA-targeting compound, we must first analyze the physics of target engagement. N-(prop-2-yn-1-yl)propanamide (Molecular Weight: 111.14 Da) consists of a simple propanamide core and a terminal propargyl group[1]. As an isolated entity, it lacks the extensive surface area, hydrogen-bonding network, and π -stacking capabilities required to intercalate or bind the major/minor grooves of structured RNA hairpins with high affinity.

In the context of miRNA inhibition, effective small molecules must competitively bind the Drosha or Dicer processing sites of primary (pri-miRNA) or precursor (pre-miRNA) transcripts[3]. Optimized compounds, such as Targapremir-210, utilize complex multi-ring systems (e.g., benzimidazole and piperazine moieties) to achieve nanomolar affinity (Kd ~200 nM) and physically block Dicer-mediated maturation[2].

In contrast, N-(prop-2-yn-1-yl)propanamide serves a different, yet equally vital, purpose. It acts as a highly permeable bioorthogonal click-chemistry handle or a minimal fragment in Fragment-Based Lead Discovery (FBLD) and DNA-Encoded Library (DEL) screening[4]. Its terminal alkyne allows for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the pull-down and identification of RNA targets via Chemical Cross-Linking and Isolation by Pull-Down (Chem-CLIP)[2].

Comparative Efficacy Analysis

The following table summarizes the quantitative performance metrics of N-(prop-2-yn-1-yl)propanamide compared to an optimized small molecule and a standard oligonucleotide therapeutic.

ParameterN-(prop-2-yn-1-yl)propanamide (Fragment Probe)Targapremir-210 (Optimized Small Molecule)LNA-anti-miR (Oligonucleotide)
Molecular Weight 111.14 Da[1]592.71 Da[2]~5,000 - 8,000 Da
Target Motif Non-specific / Probe Handlepre-miR-210 Dicer Site[2]Mature miRNA (Sequence specific)
Binding Affinity ( Kd​ ) > 5 mM (Negligible alone)~200 nM[2]< 1 nM (pM range)
Cellular Permeability Exceptionally HighModerate (Lipophilic)Low (Requires transfection/conjugation)
Primary Mechanism Bioorthogonal Click HandleDicer Processing Blockade[2]Steric Blockade / RISC Degradation
Inhibition IC50​ N/A (Inactive alone)~200 nM[2]~5 - 50 nM

Visualizing Intervention Modalities

miRNA_Pathway Pri_miRNA Primary miRNA (pri-miRNA) Drosha Drosha/DGCR8 Processing Pri_miRNA->Drosha Pre_miRNA Precursor miRNA (pre-miRNA) Drosha->Pre_miRNA Dicer Dicer Processing Pre_miRNA->Dicer Mature_miRNA Mature miRNA Dicer->Mature_miRNA Small_Molecule Optimized Small Molecules (e.g., Targapremir-210) Small_Molecule->Pre_miRNA Binds Dicer Site AMO Antisense Oligos (e.g., LNA-anti-miRs) AMO->Mature_miRNA Steric Blockade Fragment Alkyne Fragments (e.g., N-(prop-2-yn-1-yl)propanamide) Fragment->Pre_miRNA Weak/No Binding

miRNA Biogenesis Pathway and Modalities of Pharmacological Intervention.

Experimental Methodologies: Self-Validating Systems

To empirically validate the claims above, we employ two distinct workflows. As a Senior Application Scientist, I emphasize that protocols must not merely generate data—they must internally validate their own accuracy.

Protocol 1: FRET-Based Dicer Cleavage Assay

Objective: To evaluate the baseline inability of N-(prop-2-yn-1-yl)propanamide to inhibit pre-miRNA processing, using Targapremir-210 as a positive control[3]. Causality: Dicer is an RNase III enzyme that cleaves the apical loop of pre-miRNAs. By dual-labeling a synthetic pre-miRNA substrate with a 5'-fluorophore (e.g., FAM) and a 3'-quencher (e.g., Dabcyl), spatial separation upon Dicer cleavage yields a quantifiable fluorescent signal. A true small-molecule inhibitor will lock the hairpin conformation, preventing cleavage and maintaining fluorescence at baseline.

  • Substrate Preparation: Anneal the dual-labeled pre-miRNA substrate in 1X Dicer Reaction Buffer (50 mM Tris-HCl, pH 7.5, 250 mM NaCl, 3 mM MgCl2​ ) by heating to 95°C for 3 minutes and slowly cooling to room temperature.

  • Compound Incubation: In a 384-well black microplate, incubate 50 nM of the folded RNA with varying concentrations of N-(prop-2-yn-1-yl)propanamide (1 µM to 10 mM) and Targapremir-210 (10 nM to 10 µM) for 30 minutes at 37°C.

  • Enzymatic Cleavage: Add 0.5 U of recombinant human Dicer to each well.

  • Kinetic Readout: Measure fluorescence (Ex: 490 nm, Em: 520 nm) continuously for 60 minutes.

  • Self-Validation Control: Run a parallel assay using a mutant pre-miRNA lacking the canonical Dicer cleavage site. This establishes the absolute baseline of non-cleavable background noise, ensuring that any observed "inhibition" is not an artifact of compound auto-fluorescence or quenching.

Protocol 2: Chem-CLIP (Chemical Cross-Linking and Isolation by Pull-Down)

Objective: To utilize the terminal alkyne of N-(prop-2-yn-1-yl)propanamide for RNA target engagement profiling[2]. Causality: Small molecules lack intrinsic mechanisms for isolation. The terminal alkyne acts as an inert bioorthogonal handle. Post-UV cross-linking (which covalently traps transient RNA-ligand interactions), CuAAC click chemistry attaches a biotin-azide. This allows streptavidin-mediated magnetic pull-down of the bound RNA for downstream RT-qPCR or RNA-Seq.

  • In Situ Incubation: Treat target cells (e.g., MDA-MB-231) with 10 µM N-(prop-2-yn-1-yl)propanamide for 12 hours to allow equilibration.

  • UV Cross-Linking: Wash cells with cold PBS and irradiate at 365 nm (or 254 nm depending on the specific photoreactive cross-linker used in tandem) for 15 minutes on ice to covalently link the fragment to adjacent RNAs.

  • Lysis and CuAAC: Lyse cells in RIPA buffer. To the lysate, add the click-chemistry cocktail: 100 µM Biotin-PEG3-Azide, 1 mM CuSO4​ , 1 mM THPTA ligand, and 2 mM Sodium Ascorbate. React for 2 hours at room temperature.

  • Pull-Down: Incubate the clicked lysate with Streptavidin magnetic beads for 1 hour. Wash stringently (3x with high-salt buffer, 3x with standard wash buffer).

  • RNA Elution & Analysis: Elute the RNA by heating the beads in 95% formamide/10 mM EDTA at 65°C. Analyze via RT-qPCR.

  • Self-Validation Control: A parallel sample treated with an azide-fluorophore (omitting the biotin moiety) serves as a negative pull-down control to accurately quantify non-specific background RNA sticking to the magnetic beads.

ChemCLIP_Workflow Incubation 1. Cell Incubation (Alkyne Probe) Crosslink 2. UV Cross-Linking (RNA Attachment) Incubation->Crosslink Lysis 3. Cell Lysis & CuAAC Click Crosslink->Lysis PullDown 4. Streptavidin Pull-Down Lysis->PullDown Analysis 5. RT-qPCR Analysis PullDown->Analysis

Chem-CLIP Workflow Utilizing Alkyne-Tagged Fragments for RNA Target Engagement.

Strategic Recommendations

N-(prop-2-yn-1-yl)propanamide should not be utilized as a direct therapeutic inhibitor of microRNA. Its negligible binding affinity renders it inactive in standard biological assays. However, for drug development professionals, this molecule is an indispensable chemical biology tool . By utilizing its propargyl group in FBLD or DEL workflows, researchers can map the druggable pockets of oncogenic pre-miRNAs and subsequently synthesize potent, multi-valent chimeras (akin to Targapremir-210) that achieve the requisite nanomolar efficacy.

Sources

Validation

A Researcher's Guide to Profiling the Target Landscape of N-(prop-2-yn-1-yl)propanamide: A Comparative Analysis of Cross-Reactivity Methodologies

For drug development professionals and researchers investigating novel covalent inhibitors, understanding the selectivity of a compound is paramount. The small molecule N-(prop-2-yn-1-yl)propanamide, featuring a reactive...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and researchers investigating novel covalent inhibitors, understanding the selectivity of a compound is paramount. The small molecule N-(prop-2-yn-1-yl)propanamide, featuring a reactive propargyl group, is a prime candidate for covalent modification of protein targets. Its terminal alkyne handle makes it particularly amenable to modern chemoproteomic workflows for target identification and cross-reactivity profiling.[1][2] This guide provides an in-depth comparison of state-of-the-art methodologies to comprehensively evaluate the on- and off-target engagement of N-(prop-2-yn-1-yl)propanamide, ensuring a rigorous and data-driven approach to its characterization.

The potential for covalent inhibitors to irreversibly bind to unintended proteins necessitates a thorough investigation of their proteome-wide selectivity to mitigate safety concerns and accurately interpret biological effects.[1][3] This guide will dissect and compare the primary experimental strategies for this purpose, focusing on the principles, workflows, and expected data outputs of each.

I. The Chemoproteomic Toolkit for Covalent Ligand Profiling

The terminal alkyne of N-(prop-2-yn-1-yl)propanamide serves as a "bioorthogonal handle," allowing for the attachment of reporter tags via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry."[4][5] This elegant chemical tool is the cornerstone of the following methodologies.

Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy to assess the functional state of enzymes in complex biological systems.[1][6][7] In the context of N-(prop-2-yn-1-yl)propanamide, ABPP can be employed in a competitive format to identify its protein targets.

Principle: Competitive ABPP relies on the ability of N-(prop-2-yn-1-yl)propanamide to compete with a broad-spectrum, alkyne-tagged activity-based probe (ABP) for binding to the active site of a target protein. A reduction in the labeling of a protein by the ABP in the presence of N-(prop-2-yn-1-yl)propanamide indicates that it is a target of the compound.[1]

Experimental Workflow:

Competitive_ABPP_Workflow cluster_0 Sample Preparation cluster_2 Probe Labeling cluster_3 Click Chemistry & Enrichment cluster_4 Analysis Proteome Proteome (e.g., cell lysate) Incubate_Test Incubate with N-(prop-2-yn-1-yl)propanamide Proteome->Incubate_Test Incubate_Control Incubate with Vehicle (e.g., DMSO) Proteome->Incubate_Control Add_ABP Add broad-spectrum alkyne-ABP Incubate_Test->Add_ABP Incubate_Control->Add_ABP Click CuAAC 'Click' Chemistry with Azide-Biotin Tag Add_ABP->Click Enrich Streptavidin Enrichment Click->Enrich MS LC-MS/MS Analysis Enrich->MS Quant Quantitative Proteomics MS->Quant

Caption: Competitive ABPP workflow for target identification.

Data Interpretation: The output is a list of proteins with quantified abundance ratios between the N-(prop-2-yn-1-yl)propanamide-treated and control samples. A significant decrease in the ratio for a particular protein suggests it is a target.

Protein IDFold Change (Treated/Control)p-valuePutative Target?
P123450.250.001Yes
Q678900.950.87No
P543210.480.045Potential

Hypothetical data from a competitive ABPP experiment.

Covalent Inhibitor Target-site Identification (CITe-Id)

While competitive ABPP is excellent for identifying targets, it does not directly map the site of covalent modification. The CITe-Id method was developed to directly identify the specific amino acid residue, typically a cysteine, that is modified by the covalent inhibitor.[3][8]

Principle: CITe-Id uses the covalent inhibitor itself as the enrichment tool. After treating a proteome with N-(prop-2-yn-1-yl)propanamide, the alkyne handle is used to click on a tag for enrichment. Subsequent mass spectrometry analysis identifies the specific peptide and, therefore, the amino acid residue that is covalently bound to the compound.[3]

Experimental Workflow:

CITe_Id_Workflow cluster_0 Treatment & Lysis cluster_1 Click & Digest cluster_2 Enrichment & Analysis Cells Live Cells or Lysate Treat Treat with N-(prop-2-yn-1-yl)propanamide Cells->Treat Click CuAAC 'Click' Chemistry with Azide-Biotin Tag Treat->Click Digest Proteolytic Digestion (e.g., Trypsin) Click->Digest Enrich Streptavidin Enrichment of Tagged Peptides Digest->Enrich MS LC-MS/MS Analysis Enrich->MS Identify Identify Modified Peptide and Site MS->Identify

Caption: CITe-Id workflow for direct target-site identification.

Data Interpretation: The primary data output is the identification of specific peptides containing the covalently modified residue. This provides high-confidence validation of the target and the precise binding location.

ProteinModified PeptideModified Residue
Kinase X...VFLIC K...Cys-123
Hydrolase Y...GATIC AF...Cys-45

Hypothetical data from a CITe-Id experiment.

Covalent Occupancy Kinetic Enrichment via Proteomics (COOKIE-Pro)

A more recent and advanced technique, COOKIE-Pro, allows for the determination of both the binding affinity (KI) and the rate of inactivation (kinact) of a covalent inhibitor on a proteome-wide scale.[9][10][11]

Principle: COOKIE-Pro involves a two-step incubation. First, the proteome is treated with the covalent inhibitor for a specific time. Then, a "chaser" probe, which is a broad-spectrum covalent probe, is added to label any remaining unoccupied sites. By quantifying the amount of chaser probe that binds over time, one can deduce the kinetic parameters of the initial inhibitor.[9][10]

Experimental Workflow: A detailed protocol for COOKIE-Pro is as follows:

  • Proteome Preparation: Prepare cell or tissue lysates with standardized protein concentrations.

  • Inhibitor Incubation: Incubate aliquots of the proteome with varying concentrations of N-(prop-2-yn-1-yl)propanamide for a defined time course.

  • Chaser Probe Addition: Add a cysteine-reactive "chaser" probe (e.g., an iodoacetamide-alkyne probe) to all samples to label cysteines not occupied by the test compound.

  • Click Chemistry: Perform CuAAC with an azide-biotin tag.

  • Enrichment and Digestion: Enrich the biotin-tagged proteins using streptavidin beads, followed by on-bead proteolytic digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptides by mass spectrometry to identify and quantify the proteins that were labeled by the chaser probe.

  • Data Analysis: Calculate the occupancy of each protein by N-(prop-2-yn-1-yl)propanamide at each time point and concentration. Fit this data to kinetic models to determine KI and kinact.

Data Interpretation: This method provides a rich dataset that allows for a quantitative comparison of the inhibitor's potency and reactivity across thousands of proteins.

ProteinKI (μM)kinact (s-1)kinact/KI (M-1s-1)
On-Target A0.50.0120,000
Off-Target B150.00167
Off-Target C500.000510

Hypothetical kinetic data from a COOKIE-Pro experiment.

II. Comparison of Methodologies

FeatureCompetitive ABPPCITe-IdCOOKIE-Pro
Primary Goal Target identificationTarget-site identificationKinetic profiling (KI, kinact)
Key Output Relative protein abundance changesModified peptide sequencesProteome-wide kinetic parameters
Directness Indirect (competition-based)DirectIndirect (chaser-based)
Throughput HighMediumMedium-High
Complexity ModerateHighHigh
Strengths Good for initial screening, widely used.[1][12]Provides precise binding site information.[3][8]Provides comprehensive kinetic and affinity data for selectivity assessment.[9][10]
Limitations Does not identify the binding site; can have false negatives.Can be biased towards more abundant proteins.Technically demanding; requires complex data analysis.

III. Recommended Strategy for N-(prop-2-yn-1-yl)propanamide Profiling

A tiered approach is recommended for the comprehensive cross-reactivity profiling of N-(prop-2-yn-1-yl)propanamide.

Tiered_Strategy Start Start Profiling Comp_ABPP Tier 1: Competitive ABPP (Broad Target Discovery) Start->Comp_ABPP CITe_Id Tier 2: CITe-Id (On- and Off-Target Site Validation) Comp_ABPP->CITe_Id COOKIE_Pro Tier 3: COOKIE-Pro (Quantitative Selectivity Profiling) CITe_Id->COOKIE_Pro End Comprehensive Selectivity Profile COOKIE_Pro->End

Caption: A recommended tiered strategy for cross-reactivity studies.

  • Tier 1: Broad Target Discovery with Competitive ABPP. This initial screen will provide a global view of the potential protein targets of N-(prop-2-yn-1-yl)propanamide. It is a cost-effective and high-throughput method to generate initial hypotheses.

  • Tier 2: On- and Off-Target Site Validation with CITe-Id. For the high-confidence hits from the competitive ABPP screen, CITe-Id should be employed to confirm direct covalent engagement and pinpoint the exact modification site. This is a crucial validation step.

  • Tier 3: Quantitative Selectivity Profiling with COOKIE-Pro. To gain a deeper understanding of the selectivity profile, COOKIE-Pro can be used to determine the kinetic parameters of binding for the validated on- and off-targets. This quantitative data is invaluable for lead optimization and for predicting potential in vivo effects.

IV. Conclusion

N-(prop-2-yn-1-yl)propanamide is a molecule with significant potential as a covalent probe or inhibitor, largely due to its alkyne handle that enables the use of powerful chemoproteomic techniques. A thorough investigation of its cross-reactivity is not merely a precautionary measure but a fundamental aspect of its development. By employing a strategic combination of competitive ABPP, CITe-Id, and COOKIE-Pro, researchers can build a comprehensive and quantitative profile of its target landscape. This multi-faceted approach provides the necessary data to confidently assess the selectivity of N-(prop-2-yn-1-yl)propanamide, paving the way for its effective and safe application in research and drug discovery.

References

  • Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. National Center for Biotechnology Information. [Link]

  • Global Assessment of Drug Target Engagement and Selectivity of Covalent Cysteine-Reactive Inhibitors Using Alkyne-Functionalized Probes. Springer Link. [Link]

  • A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. National Center for Biotechnology Information. [Link]

  • Affinity and Selectivity Assessment of Covalent Inhibitors by Free Energy Calculations. ResearchGate. [Link]

  • Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. National Center for Biotechnology Information. [Link]

  • A new analytical tool to optimize the potency and selectivity of drugs. EurekAlert!. [Link]

  • Best Practices for Design and Characterization of Covalent Chemical Probes. Royal Society of Chemistry. [Link]

  • Comparison of Different Competitive Proteome Profiling Approaches in Target Identification of Covalent Inhibitors. PubMed. [Link]

  • COOKIE-Pro: covalent inhibitor binding kinetics profiling on the proteome scale. PubMed. [Link]

  • COOKIE-Pro: Covalent Inhibitor Binding Kinetics Profiling on the Proteome Scale. bioRxiv. [Link]

  • Activity-based Protein Profiling. Plant Chemetics Laboratory. [Link]

  • N-(prop-2-yn-1-yl)propanamide. PubChem. [Link]

  • Activity-based protein profiling: A graphical review. National Center for Biotechnology Information. [Link]

  • Bioorthogonal Reactions in Activity-Based Protein Profiling. MDPI. [Link]

  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Chemistry. [Link]

  • Activity-based protein profiling in drug-discovery. Scholarly Publications Leiden University. [Link]

Sources

Comparative

"reproducibility of experiments using N-(prop-2-yn-1-yl)propanamide"

Reproducibility in Bioconjugation: A Comparative Guide to N-(prop-2-yn-1-yl)propanamide vs. Traditional Alkynes Executive Summary In the development of advanced chemical probes, targeted therapeutics, and proteomics, the...

Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility in Bioconjugation: A Comparative Guide to N-(prop-2-yn-1-yl)propanamide vs. Traditional Alkynes

Executive Summary

In the development of advanced chemical probes, targeted therapeutics, and proteomics, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) remains a cornerstone methodology. However, achieving high batch-to-batch reproducibility hinges heavily on the structural integrity and physicochemical properties of the terminal alkyne. This guide provides an in-depth comparative analysis of N-(prop-2-yn-1-yl)propanamide (also known as N-propargylpropionamide)[1] against traditional alternatives. By examining the mechanistic causality behind its superior performance, researchers can standardize their bioconjugation workflows for maximum reliability.

Mechanistic Causality: Why N-(prop-2-yn-1-yl)propanamide Excels

The reproducibility of a click reaction is fundamentally tied to the alkyne's ability to selectively coordinate with the Cu(I) catalyst without inducing off-target effects. Traditional alkynes like propargylamine feature a free primary amine. In aqueous CuAAC conditions, this nucleophilic nitrogen can competitively bind to the copper catalyst, altering the effective catalyst concentration and leading to highly variable reaction kinetics. Furthermore, free amines are susceptible to oxidation and unwanted cross-linking.

N-(prop-2-yn-1-yl)propanamide solves this through structural acylation. By converting the amine into a propanamide, the nitrogen's lone pair is delocalized into the adjacent carbonyl group. This neutralizes its nucleophilicity and eliminates competitive copper coordination, leaving the terminal alkyne fully accessible for the cycloaddition.

Beyond catalytic efficiency, the amide linkage provides critical hydrogen-bonding capabilities (both donor and acceptor), ensuring excellent aqueous solubility. This is particularly vital in the synthesis of complex diagnostic agents. For example, in the preparation of Gd-labeled gold nanoparticles and binuclear Gd(III) MRI probes, the hydrophilic nature of the N-propargylpropionamide derivative actively contributes to the system's overall relaxivity by facilitating hydrogen bonds with second-sphere water molecules[2].

CuAAC_Pathway A N-(prop-2-yn-1-yl)propanamide (Stable Terminal Alkyne) C Cu(I) Catalyst + THPTA (Activation & Stabilization) A->C Coordination B Azide-Functionalized Target (e.g., Gd-probe / Nanoparticle) B->C Activation D 1,4-Substituted 1,2,3-Triazole Linkage (High Yield >95%) C->D Cycloaddition

Mechanistic pathway of CuAAC utilizing N-(prop-2-yn-1-yl)propanamide to form a stable triazole.

Comparative Performance Data

To objectively evaluate N-(prop-2-yn-1-yl)propanamide, we compare it against common alkyne alternatives across parameters critical to drug development and probe synthesis. Quantitative reproducibility is defined by the variance in batch-to-batch yield under standardized aqueous conditions.

Feature / MetricN-(prop-2-yn-1-yl)propanamidePropargylaminePropargyl AlcoholDBCO (SPAAC Alkyne)
Functional Group Neutral AmidePrimary AminePrimary AlcoholCyclooctyne
Cu(I) Interference Minimal (Delocalized lone pair)High (Competitive binding)LowN/A (Copper-free)
Aqueous Solubility Excellent (H-bond donor/acceptor)pH DependentGoodPoor (Hydrophobic)
Side Reactions Very LowHigh (Oxidation, cross-linking)Moderate (Esterification)Moderate (Thiol-yne reactions)
Batch Reproducibility >95% (Yield Variance <2%) 70-85% (Yield Variance ~10%)80-90% (Yield Variance ~5%)>90% (Yield Variance <5%)

Self-Validating Experimental Protocol for Reproducible Bioconjugation

To ensure absolute trustworthiness in your bioconjugation workflows, the following protocol incorporates self-validating checkpoints. This system isolates the cycloaddition variable by actively suppressing Cu-mediated degradation using the THPTA ligand, ensuring that any reaction failure can be immediately traced to reagent integrity rather than catalytic collapse.

Reagents Required:

  • Alkyne: N-(prop-2-yn-1-yl)propanamide (12 mM stock in water)

  • Azide: Azide-functionalized target (e.g., Azido-PEG or Gd-DO3A-Azide) (10 mM stock)

  • Catalyst: CuSO₄·5H₂O (20 mM stock in water)

  • Reducing Agent: Sodium Ascorbate (100 mM stock, must be freshly prepared)

  • Stabilizing Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (100 mM stock)

  • Buffer: 100 mM Sodium Phosphate (pH 7.4)

Step-by-Step Methodology:

  • Ligand-Catalyst Pre-complexation (Critical Causality Step):

    • Action: Mix CuSO₄ (1 eq, 0.1 mM final) and THPTA (5 eq, 0.5 mM final) in degassed water. Incubate for 15 minutes at room temperature.

    • Why: Pre-complexation ensures that all Cu(II) is bound by the ligand before reduction. This prevents the generation of reactive oxygen species (ROS) that could degrade sensitive biological targets, ensuring the reaction yield is solely dependent on the alkyne-azide efficiency.

  • Reagent Assembly:

    • Action: In a separate reaction vial, combine the azide-functionalized target (1.0 eq) and N-(prop-2-yn-1-yl)propanamide (1.2 eq excess) in the phosphate buffer.

  • Catalytic Activation:

    • Action: Add the pre-formed Cu-THPTA complex to the reagent mixture. Immediately add freshly prepared Sodium Ascorbate (5.0 eq relative to Cu) to reduce Cu(II) to the active Cu(I) species.

  • Self-Validating Kinetic Monitoring:

    • Action: Extract 10 µL aliquots at t=0 , t=30 min, and t=120 min. Quench immediately with 5 mM EDTA and analyze via LC-MS.

    • Validation Logic: Reproducibility is not just about the final yield; it is about kinetic consistency. By tracking the decay curve of the N-(prop-2-yn-1-yl)propanamide peak, you validate that the catalyst remains active and that the reaction rate matches historical batch data. If the t=30 min peak does not show >50% conversion, the ascorbate has likely oxidized and must be replaced.

  • Purification and Isolation:

    • Action: Purify the resulting 1,2,3-triazole conjugate via semi-preparative HPLC or dialysis (depending on target molecular weight) to remove the copper catalyst and excess alkyne[2].

Validation_Workflow S1 Step 1: Reagent Preparation Equimolar Alkyne/Azide in Buffer S2 Step 2: Catalytic Activation CuSO4 + Sodium Ascorbate + THPTA S1->S2 S3 Step 3: Kinetic Monitoring LC-MS / NMR Tracking (Self-Validating) S2->S3 S4 Step 4: Purification HPLC / Dialysis to remove Cu S3->S4 S5 S5 S4->S5

Step-by-step experimental workflow ensuring reproducible bioconjugation and self-validation.

References

  • Title: N-(prop-2-yn-1-yl)propanamide | C6H9NO | CID 12155512 Source: PubChem, National Library of Medicine URL: [Link]

  • Title: Optimizing the Relaxivity of MRI Probes at High Magnetic Field Strengths With Binuclear GdIII Complexes Source: Frontiers in Chemistry (2018) URL: [Link]

Sources

Validation

"comparative study of N-(prop-2-yn-1-yl)propanamide and N-(prop-2-yn-1-yl)acetamide"

As a Senior Application Scientist, I approach the comparative analysis of N-(prop-2-yn-1-yl)acetamide (NPA) and N-(prop-2-yn-1-yl)propanamide (NPP) not just as a review of two homologous alkynes, but as a masterclass in...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the comparative analysis of N-(prop-2-yn-1-yl)acetamide (NPA) and N-(prop-2-yn-1-yl)propanamide (NPP) not just as a review of two homologous alkynes, but as a masterclass in macromolecular thermodynamics. In the design of dynamic polymer systems and bioconjugation workflows, the selection of the aliphatic pendant group on these N-propargylamides is not a structural triviality—it is the thermodynamic fulcrum that dictates solubility, helical folding, and conjugation efficiency.

This guide provides an objective, data-driven comparison of these two monomers, detailing their physicochemical properties, their divergent behaviors in stereospecific polymerization, and their applications in advanced drug development.

Mechanistic Insights: The Thermodynamics of the Pendant Group

Both NPA and NPP feature a terminal alkyne and an amide linkage, making them prime candidates for the synthesis of helical poly(N-propargylamides). When we polymerize these monomers, the stability of the resulting helical structure depends entirely on a delicate balance: the polymer must form an unbroken network of intramolecular hydrogen bonds between adjacent amide groups while avoiding intermolecular hydrogen bonding, which leads to aggregation.

  • N-(prop-2-yn-1-yl)acetamide (n=1): The methyl pendant group in NPA lacks the steric bulk required to shield the amide proton. Consequently, intermolecular hydrogen bonding aggressively outcompetes intramolecular folding. The macroscopic result is severe: the resulting poly(1) rapidly aggregates and precipitates out of all common organic solvents, rendering solution-state helical dynamics impossible ()[1].

  • N-(prop-2-yn-1-yl)propanamide (n=2): NPP introduces an ethyl group. This marginal increase in steric hindrance sufficiently disrupts intermolecular aggregation, yielding a highly soluble polymer. However, thermodynamic analysis reveals that poly(2) predominantly exists as a random coil at room temperature; the ethyl group is still too small to lock the backbone into a stable, rigid helix, unlike longer-chain derivatives ()[1].

Quantitative Data Comparison

The following table summarizes the divergent physicochemical properties and polymer behaviors of NPA and NPP based on experimental findings.

Physicochemical & Structural ParameterN-(prop-2-yn-1-yl)acetamide (NPA)N-(prop-2-yn-1-yl)propanamide (NPP)
Aliphatic Pendent Group Methyl (n=1)Ethyl (n=2)
Molecular Weight 97.12 g/mol [2]111.14 g/mol [3]
Steric Hindrance MinimalLow-to-Moderate
Dominant Hydrogen Bonding (Polymer) IntermolecularCompeting Inter/Intramolecular
Polymer Solubility (CHCl₃, THF) Insoluble (Forms aggregates)[1]Soluble[1]
Helical Stability (Room Temp) N/A (Precipitates)[1]Unstable / Random Coil[1]
Primary Application Click chemistry precursorPolymer backbone studies, MRI contrast linkers[4]

Self-Validating Protocol: Rh-Catalyzed Polymerization & Conformational Analysis

To objectively compare the polymerizability and helicity of NPA and NPP, we utilize a stereospecific Rh-catalyzed workflow.

Objective: Synthesize cis-stereoregular poly(N-propargylamides) and validate their helical conformation.

Phase 1: Stereospecific Polymerization

  • Monomer Preparation: Dissolve 0.5 M of the selected monomer (NPA or NPP) in dry CHCl₃ under an inert argon atmosphere. Causality: Argon prevents oxidative deactivation of the Rh(I) center, ensuring high molecular weight yields.

  • Catalyst Initiation: Introduce the [(nbd)Rh+B-(C6H5)4] catalyst at a monomer-to-catalyst ratio of 100:1. Causality: This specific Rh catalyst is selected because it strictly enforces a cis-stereoregular insertion of the alkyne; a trans-polyene backbone would geometrically preclude helical folding[1]. Validation Checkpoint: A rapid color change to deep yellow/orange provides immediate visual validation of active alkyne insertion.

  • Propagation & Termination: Stir the reaction at 30°C for 24 hours. Terminate by precipitating the mixture into a large excess of methanol.

Phase 2: Conformational Validation via Spectroscopy

  • Sample Preparation: Attempt to dissolve the purified polymer in CHCl₃. Validation Checkpoint: If the polymer is poly(NPA), it will remain insoluble due to massive intermolecular hydrogen bonding, validating the lack of steric shielding[1].

  • Circular Dichroism (CD) Analysis: For the soluble poly(NPP), analyze the solution using a spectropolarimeter.

  • Data Interpretation: A random coil conformation will yield a flat CD spectrum. A stable one-handed helix will exhibit a strong bisignate Cotton effect in the polyene absorption region (300–400 nm). For poly(NPP) at room temperature, the absence of a strong Cotton effect self-validates that the ethyl group is insufficient to stabilize the helical fold[1].

Conformational_Dynamics M1 N-(prop-2-yn-1-yl)acetamide (n=1) Polymerization Rh-Catalyzed Polymerization [(nbd)Rh+B-(C6H5)4] M1->Polymerization M2 N-(prop-2-yn-1-yl)propanamide (n=2) M2->Polymerization P1 Poly(1) Intermolecular H-Bonding (Insoluble Aggregates) Polymerization->P1 Insufficient Steric Bulk P2 Poly(2) Weak Intramolecular H-Bonding (Random Coil / Unstable Helix) Polymerization->P2 Increased Flexibility

Rh-catalyzed polymerization and conformational states of poly(N-propargylamides).

Applications in Bioconjugation and Contrast Agents

Beyond polymer chemistry, both alkynes are indispensable in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). In the development of high-relaxivity MRI contrast agents, N-propargylpropionamide derivatives are frequently conjugated to binuclear Gd(III) complexes ()[4].

The causality behind selecting NPP derivatives in this context is twofold: the terminal alkyne ensures rapid, regioselective triazole formation, while the hydrophilic amide group actively coordinates second-sphere water molecules via hydrogen bonding. This secondary hydration sphere significantly enhances the longitudinal relaxivity (r1) of the MRI probe, optimizing signal intensity at high magnetic field strengths[4].

CuAAC_Workflow Alkyne N-propargylamide Derivative Reaction CuAAC Click Reaction Cu(I), Ascorbate, pH 7 Alkyne->Reaction Azide Azide-Functionalized Gd(III) Chelate Azide->Reaction Product 1,2,3-Triazole Conjugate High-Relaxivity MRI Probe Reaction->Product Regioselective Cycloaddition

CuAAC click chemistry workflow for synthesizing Gd(III)-based MRI contrast agents.

References

  • Deng, J., Tabei, J., Shiotsuki, M., Sanda, F., & Masuda, T. (2004). Conformational Transition between Random Coil and Helix of Poly(N-propargylamides). Macromolecules.[Link]

  • Tei, L., et al. (2018). Optimizing the Relaxivity of MRI Probes at High Magnetic Field Strengths With Binuclear GdIII Complexes. Frontiers in Chemistry.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12155512, N-(prop-2-yn-1-yl)propanamide.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 65881, N-(Prop-2-yn-1-yl)acetamide. [Link]

Sources

Comparative

A Comparative Guide to the In Vitro and In Vivo Stability of N-(prop-2-yn-1-yl)propanamide

This guide provides a comprehensive comparison of the in vitro and in vivo stability of N-(prop-2-yn-1-yl)propanamide, a small molecule of interest in contemporary drug discovery. By delving into the underlying principle...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the in vitro and in vivo stability of N-(prop-2-yn-1-yl)propanamide, a small molecule of interest in contemporary drug discovery. By delving into the underlying principles of metabolic stability and pharmacokinetic analysis, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to design, execute, and interpret stability studies for this and similar chemical entities. This document will detail the experimental rationale, present standardized protocols, and offer a framework for interpreting the resulting data to make informed decisions in the progression of a drug candidate.

Introduction: The Critical Role of Stability in Drug Development

The journey of a new chemical entity from a promising hit to a viable drug candidate is fraught with challenges, a primary one being its metabolic stability. This property dictates the compound's persistence in the body, influencing its bioavailability, efficacy, and potential for toxicity.[1] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is excessively stable could accumulate and lead to adverse effects.[2] Therefore, a thorough understanding of a compound's stability, both in simplified biological systems (in vitro) and in whole organisms (in vivo), is paramount.[3]

N-(prop-2-yn-1-yl)propanamide possesses two key functional groups that are of metabolic interest: an amide linkage and a terminal alkyne. The amide bond is susceptible to hydrolysis by amidases, while the propargyl group (prop-2-yn-1-yl) can undergo various metabolic transformations.[4][5] The interplay of these structural features will determine the compound's overall metabolic fate. This guide will explore how to dissect these metabolic liabilities using a combination of in vitro and in vivo approaches.

In Vitro Stability Assessment: A First Look at Metabolic Fate

In vitro metabolic stability assays serve as a crucial primary screen in the drug discovery process.[6][7] They are cost-effective, high-throughput, and provide a reliable indication of a compound's intrinsic clearance (CLint), the inherent ability of metabolizing enzymes to eliminate the drug.[3][6] The most common in vitro systems for assessing hepatic metabolism are liver microsomes and hepatocytes.[2][3]

Key In Vitro Systems
  • Liver Microsomes: These are subcellular fractions of the endoplasmic reticulum from liver cells (hepatocytes) and are a rich source of Phase I drug-metabolizing enzymes, such as cytochrome P450s (CYPs) and flavin-containing monooxygenases (FMOs).[1][3] They are particularly useful for identifying compounds that are primarily cleared by oxidative metabolism.

  • Hepatocytes: As intact liver cells, hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs)), as well as transporters.[3][4] They are considered the "gold standard" for in vitro metabolism studies as they provide a more complete picture of hepatic clearance.[3]

  • S9 Fraction: This is the supernatant fraction obtained after centrifuging a liver homogenate at 9000g. It contains both microsomal and cytosolic enzymes, offering a broader range of metabolic capabilities than microsomes alone.[1][4]

Experimental Workflow for In Vitro Stability

The fundamental principle of an in vitro stability assay is to incubate the test compound with a metabolically active system and monitor its disappearance over time.

in_vitro_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Compound N-(prop-2-yn-1-yl)propanamide Stock Solution Incubate Incubate at 37°C Compound->Incubate System Metabolic System (Microsomes, Hepatocytes, or S9) System->Incubate Cofactors Cofactors (e.g., NADPH for CYPs) Cofactors->Incubate Quench Quench Reaction (e.g., Acetonitrile) Incubate->Quench At various time points Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Plot Plot % Remaining vs. Time Analyze->Plot Calculate Calculate t1/2 and CLint Plot->Calculate

Caption: Workflow for a typical in vitro metabolic stability assay.

Hypothetical In Vitro Data for N-(prop-2-yn-1-yl)propanamide

The following table presents hypothetical data for the in vitro stability of N-(prop-2-yn-1-yl)propanamide in human liver microsomes and hepatocytes.

ParameterHuman Liver MicrosomesHuman HepatocytesInterpretation
Half-life (t½, min) 4530The shorter half-life in hepatocytes suggests that both Phase I and Phase II metabolism, or transporters, contribute to the clearance.
Intrinsic Clearance (CLint, µL/min/mg protein) 15.423.1Higher clearance in hepatocytes supports the involvement of additional metabolic pathways beyond those in microsomes.

In Vivo Stability and Pharmacokinetics: The Whole-Organism Perspective

While in vitro assays provide valuable initial data, in vivo studies are essential to understand how a compound behaves in a complex biological system.[8] Pharmacokinetic (PK) studies in animal models, typically rodents, are conducted to determine the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[8][9]

Designing a Rodent Pharmacokinetic Study

A typical rodent PK study involves administering the compound through different routes (e.g., intravenous and oral) and collecting blood samples at various time points to measure the drug concentration.[10][11]

in_vivo_workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Bioanalysis cluster_modeling Pharmacokinetic Modeling Dose_IV Intravenous (IV) Dosing Sample Collect Blood Samples at Pre-defined Time Points Dose_IV->Sample Dose_PO Oral (PO) Dosing Dose_PO->Sample Process Process Blood to Plasma Sample->Process Quantify Quantify Drug Concentration by LC-MS/MS Process->Quantify Plot Plot Plasma Concentration vs. Time Quantify->Plot Model Calculate PK Parameters (t1/2, CL, Vd, F) Plot->Model

Caption: General workflow for an in vivo pharmacokinetic study in rodents.

Key Pharmacokinetic Parameters
  • Half-life (t½): The time it takes for the drug concentration in the plasma to decrease by half.

  • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

  • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

  • Bioavailability (F%): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Hypothetical In Vivo Data for N-(prop-2-yn-1-yl)propanamide in Rats

The following table summarizes hypothetical pharmacokinetic parameters for N-(prop-2-yn-1-yl)propanamide following intravenous and oral administration to rats.

ParameterIntravenous (IV)Oral (PO)Interpretation
Dose (mg/kg) 210-
Half-life (t½, h) 1.51.6The half-life is relatively short, suggesting moderate to rapid elimination.
Clearance (CL, L/h/kg) 0.8-Moderate clearance, likely primarily hepatic.
Volume of Distribution (Vd, L/kg) 1.2-The compound distributes into tissues beyond the plasma volume.
Oral Bioavailability (F%) -40%Moderate oral bioavailability suggests either incomplete absorption from the gut or significant first-pass metabolism in the liver.

Note: These are illustrative values.

Bridging the Gap: The In Vitro-In Vivo Correlation (IVIVC)

A key goal in drug development is to establish a correlation between in vitro data and in vivo outcomes. For metabolic stability, this often involves using the in vitro intrinsic clearance (CLint) to predict the in vivo hepatic clearance.[6] This allows for early predictions of a compound's pharmacokinetic behavior in humans, guiding lead optimization efforts.

The observation of moderate oral bioavailability (in vivo) for N-(prop-2-yn-1-yl)propanamide, coupled with its relatively rapid metabolism in hepatocytes (in vitro), suggests that first-pass metabolism is a significant contributor to its clearance. The amide and alkyne moieties are likely sites of metabolic transformation.

Detailed Experimental Protocols

In Vitro Metabolic Stability in Human Liver Microsomes
  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), human liver microsomes (final concentration 0.5 mg/mL), and N-(prop-2-yn-1-yl)propanamide (final concentration 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add NADPH (final concentration 1 mM) to initiate the metabolic reaction.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching: Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the protein.

  • Sample Processing: Vortex the samples and centrifuge at high speed to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an autosampler vial for analysis by a validated LC-MS/MS method.[12][13][14][15]

In Vivo Pharmacokinetic Study in Rats
  • Animal Acclimation: Acclimate male Sprague-Dawley rats for at least 3 days prior to the study.

  • Dosing:

    • IV Group: Administer N-(prop-2-yn-1-yl)propanamide formulated in a suitable vehicle (e.g., saline with a co-solvent) via a tail vein injection at a dose of 2 mg/kg.

    • PO Group: Administer the compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose) via oral gavage at a dose of 10 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 100 µL) from the saphenous vein at pre-determined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples for the concentration of N-(prop-2-yn-1-yl)propanamide using a validated LC-MS/MS bioanalytical method.[12][13][14][15][16]

  • Data Analysis: Use pharmacokinetic software to calculate the relevant PK parameters.

Conclusion and Future Directions

The stability of N-(prop-2-yn-1-yl)propanamide, as predicted by this comparative guide, is likely to be moderate, with contributions from both Phase I and Phase II metabolic pathways. The presence of the amide and terminal alkyne functionalities provides clear avenues for metabolic attack. The moderate oral bioavailability observed in the hypothetical in vivo study underscores the importance of first-pass metabolism.

Future work should focus on metabolite identification studies to pinpoint the exact sites of metabolic transformation. This information will be invaluable for guiding medicinal chemistry efforts to modulate the compound's stability and improve its pharmacokinetic profile. By integrating in vitro and in vivo stability data, researchers can build a comprehensive understanding of a compound's disposition and make more confident decisions as they advance new therapeutic candidates.

References

  • Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. (2015). Bioanalysis.
  • Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. (2015). Bioanalysis.
  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
  • Metabolic Stability Assay.
  • In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. (2011). Methods in Molecular Biology.
  • Metabolic Stability in Drug Development: 5 Assays. (2023). WuXi AppTec.
  • In Vitro Metabolic Stability.
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). IntechOpen.
  • LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider When Conducting Nonclinical and Clinical Studies in Accordance with Current Regulatory Guidances. (2011). Journal of Analytical & Bioanalytical Techniques.
  • 8 Essential Characteristics of LC-MS/MS Method Valid
  • In vitro test methods for metabolite identific
  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2022). IntechOpen.
  • Rodent Pharmacokinetics. WuXi AppTec Lab Testing Division.
  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2022).
  • Bioanalytical Method Validation - Guidance for Industry. (2018). FDA.
  • Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applic
  • Expert DMPK solutions: tailored in vivo PK studies across multiple species. Nuvisan.
  • Pharmacokinetic studies in mice or r
  • Pharmacokinetics (PK) and In Vivo Studies. Paraza Pharma Inc.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-(prop-2-yn-1-yl)propanamide for Laboratory Professionals

In the fast-paced environment of scientific research and drug development, the safe management and disposal of chemical reagents are paramount. This guide provides an in-depth, procedural overview for the proper disposal...

Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced environment of scientific research and drug development, the safe management and disposal of chemical reagents are paramount. This guide provides an in-depth, procedural overview for the proper disposal of N-(prop-2-yn-1-yl)propanamide, ensuring the safety of laboratory personnel and compliance with environmental regulations. The information herein is synthesized from established safety protocols for related chemical classes, providing a robust framework for responsible waste management.

Understanding the Hazard Profile of N-(prop-2-yn-1-yl)propanamide

Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is essential. N-(prop-2-yn-1-yl)propanamide is classified with the following GHS hazard statements:

  • H315: Causes skin irritation [1]

  • H319: Causes serious eye irritation [1]

  • H335: May cause respiratory irritation [1]

The presence of the propargyl group (a terminal alkyne) and an amide functionality dictates a cautious approach to its handling and disposal. While amides are generally stable, the terminal alkyne can exhibit reactivity, particularly with certain metals.

Key Safety Considerations:
  • Irritant Nature: Direct contact with the skin, eyes, and respiratory tract must be avoided.

  • Incompatibility: Avoid contact with strong oxidizing agents, acids, and bases.[2][3][4] Amides can be incompatible with alkali and alkaline earth metals.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.[6] All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated chemical fume hood.[6]

Strategic Waste Segregation and Collection

Proper segregation of chemical waste is the first step in a compliant and safe disposal process.

Step-by-Step Waste Collection Protocol:

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for N-(prop-2-yn-1-yl)propanamide waste. The container should be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.

  • Labeling: The waste container must be labeled with the full chemical name, "N-(prop-2-yn-1-yl)propanamide," its CAS number (18327-35-0), and the appropriate hazard pictograms (irritant).[1][7]

  • Waste Accumulation: Collect all materials contaminated with N-(prop-2-yn-1-yl)propanamide, including residual amounts of the solid, contaminated weighing paper, pipette tips, and gloves, in the designated waste container.[7]

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.[7][8]

Disposal Procedures: A Step-by-Step Guide

Disposal of N-(prop-2-yn-1-yl)propanamide must be handled as hazardous chemical waste. Do not dispose of this chemical down the drain or in the regular trash. [7]

For Small Quantities (e.g., residual amounts on glassware):
  • Rinsing: Rinse the contaminated glassware with a suitable organic solvent, such as acetone or ethanol.

  • Solvent Waste: Collect the solvent rinse into a designated "halogen-free organic solvent waste" container.

  • Aqueous Wash: After the initial solvent rinse, the glassware can be washed with soap and water. The aqueous washings can typically be disposed of down the drain with copious amounts of running water, assuming they are not mixed with other hazardous materials.[9]

For Bulk Quantities:
  • Direct Disposal: For larger quantities of N-(prop-2-yn-1-yl)propanamide, direct disposal through a licensed hazardous waste management company is the most appropriate and safest method.

  • Packaging: Ensure the waste is securely packaged in its labeled container.

  • Professional Collection: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor.[7]

Spill Cleanup:

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: If the spill is large, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For small spills, use an inert absorbent material, such as sand or vermiculite, to contain the spill.[2][10] Avoid raising dust.

  • Collection: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[7]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., acetone) and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department as per your institution's policy.

Visualizing the Disposal Workflow

To ensure clarity and adherence to the disposal protocol, the following workflow diagram illustrates the decision-making process and procedural steps.

DisposalWorkflow Disposal Workflow for N-(prop-2-yn-1-yl)propanamide cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_path Disposal Path Start Start: Handling N-(prop-2-yn-1-yl)propanamide PPE Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat Start->PPE FumeHood Work in a Chemical Fume Hood PPE->FumeHood WasteType Type of Waste? FumeHood->WasteType SmallWaste Small Quantity / Contaminated Items WasteType->SmallWaste Small BulkWaste Bulk Quantity WasteType->BulkWaste Bulk CollectSmall Collect in Labeled, Compatible Hazardous Waste Container SmallWaste->CollectSmall CollectBulk Package in Labeled, Compatible Hazardous Waste Container BulkWaste->CollectBulk Store Store in Designated Satellite Accumulation Area CollectSmall->Store CollectBulk->Store EHS Contact EHS or Licensed Waste Disposal Contractor Store->EHS End End: Proper Disposal EHS->End

Caption: Logical workflow for the safe disposal of N-(prop-2-yn-1-yl)propanamide.

Summary of Key Disposal Parameters

Parameter Guideline Rationale
Waste Classification Hazardous Chemical WasteDue to its irritant properties (H315, H319, H335).[1]
Container Type Labeled, sealed, compatible (e.g., HDPE)To prevent leaks and ensure proper identification.[7][8]
Incompatible Materials Strong oxidizing agents, acids, bases, alkali and alkaline earth metalsTo avoid potentially hazardous reactions.[2][3][4][5]
Disposal Method Licensed hazardous waste contractorTo ensure compliance with federal, state, and local regulations.[7]
Spill Cleanup Inert absorbent materialTo safely contain the spill without reacting with the chemical.[2][10]

References

  • N-(prop-2-yn-1-yl)propanamide | C6H9NO | CID 12155512 - PubChem. Available at: [Link]

  • Amide Workup - Biofilm Inhibitor Synthesis. Available at: [Link]

  • SAFETY DATA SHEET. Available at: [Link]

  • N-(prop-2-yn-1-yl)propanamide (C6H9NO) - PubChemLite. Available at: [Link]

  • Amides Waste Compatibility: Key Insights for Safe Disposal - Lab Supplies. Available at: [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - EHRS - University of Pennsylvania. Available at: [Link]

  • Propargylamine | C3H5N | CID 239041 - PubChem - NIH. Available at: [Link]

  • Propanamide, N-propyl- (CAS 3217-86-5) - Chemical & Physical Properties by Cheméo. Available at: [Link]

  • Safety Data Sheet - CDMS.net. Available at: [Link]

  • Propargylamine, Hydrochloride - Szabo-Scandic. Available at: [Link]

  • Proper disposal of chemicals - Sciencemadness Wiki. Available at: [Link]

  • Napropamide-MATERIAL SAFETY DATA SHEET - Exposome-Explorer. Available at: [Link]

  • synthesis and characterization of two new carboxamides compounds: n-prop-2-ynylacrylamide and n-prop-2-ynylbut-2-enamide - ResearchGate. Available at: [Link]

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